molecular formula C10H10ClNO3S B1288367 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride CAS No. 131880-56-3

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Cat. No.: B1288367
CAS No.: 131880-56-3
M. Wt: 259.71 g/mol
InChI Key: ZSQGKDCXTIYZSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H10ClNO3S and its molecular weight is 259.71 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3S/c1-10(2)7-5-6(16(11,14)15)3-4-8(7)12-9(10)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQGKDCXTIYZSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)Cl)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801184398
Record name 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131880-56-3
Record name 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=131880-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-3,3-dimethyl-2-oxo-1H-indole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801184398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (CAS: 131880-56-3) is a specialized heterocyclic building block extensively used in the design of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Unlike simple oxindole derivatives, the 3,3-dimethyl substitution acts as a "metabolic lock," preventing oxidation at the C3 position (e.g., to isatin) and inhibiting tautomerization to the hydroxyindole form. This structural rigidity, combined with the reactive sulfonyl chloride handle at the C5 position, makes it a privileged scaffold for constructing stable, bioavailable sulfonamide libraries targeting Bruton's Tyrosine Kinase (BTK), Carbonic Anhydrase (CA), and Factor Xa.

This guide details the physicochemical properties, synthetic pathways, reactivity profiles, and handling protocols required to utilize this compound effectively in high-throughput medicinal chemistry campaigns.

Chemical Identity & Physical Properties

The 3,3-dimethyl group confers unique solubility and stability profiles compared to the non-methylated parent oxindole.

PropertyData
Chemical Name 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride
Synonyms 3,3-Dimethyl-5-chlorosulfonyl-2-oxindole; 5-Chlorosulfonyl-3,3-dimethylindolin-2-one
CAS Number 131880-56-3
Molecular Formula C₁₀H₁₀ClNO₃S
Molecular Weight 259.71 g/mol
Appearance Off-white to pale beige solid
Melting Point 165–170 °C (Decomposes)
Solubility Soluble in DCM, THF, EtOAc, DMF; Reacts with Water/Alcohols
Stability Moisture sensitive (hydrolyzes to sulfonic acid); Stable under N₂ at 4°C
Acidity (pKa) ~12.3 (Amide N-H), Sulfonyl chloride is electrophilic (non-ionizable)

Synthetic Route & Mechanism[2]

The synthesis of 3,3-dimethyl-2-oxoindoline-5-sulfonyl chloride is a classic example of Electrophilic Aromatic Substitution (S_EAr) . The reaction is regioselective for the C5 position due to the directing effects of the amide nitrogen.

Mechanistic Insight
  • Activation: The nitrogen atom of the oxindole ring acts as a weak activator (ortho/para director).

  • Direction: The carbonyl group at C2 is a deactivator. The C5 position is para to the activating nitrogen and meta to the carbonyl, making it the most electron-rich site available for electrophilic attack.

  • The "Gem-Dimethyl" Effect: The methyl groups at C3 prevent side reactions such as polymerization or oxidation to isatin, which are common in unsubstituted oxindoles during harsh chlorosulfonation conditions.

Synthesis Diagram

Synthesis SM 3,3-Dimethyl-2-oxindole Intermediate Sulfonic Acid Intermediate SM->Intermediate S_EAr (Sulfonation) Reagent Chlorosulfonic Acid (ClSO3H) Excess, 0-70°C Reagent->SM Product 3,3-Dimethyl-2-oxoindoline- 5-sulfonyl chloride Intermediate->Product Conversion to Chloride (- H2SO4)

Figure 1: Regioselective chlorosulfonation of 3,3-dimethyl-2-oxindole.

Reactivity Profile

The sulfonyl chloride moiety is a hard electrophile, highly reactive toward nucleophiles. In drug discovery, this reactivity is harnessed to create sulfonamides.

Key Reactions
  • Aminolysis (Sulfonamide Formation): Reacts with primary and secondary amines. This is the primary application in medicinal chemistry.

  • Hydrolysis: In the presence of water/moisture, it rapidly reverts to the sulfonic acid (C₁₀H₁₁NO₄S), rendering it inactive for coupling.

  • Friedel-Crafts Sulfonylation: Can react with electron-rich aromatics in the presence of Lewis acids (AlCl₃) to form sulfones (less common).

Reactivity Logic Map

Reactivity cluster_0 Desired Pathway (Coupling) cluster_1 Undesired Pathway (Degradation) Center 3,3-Dimethyl-2-oxoindoline- 5-sulfonyl chloride Sulfonamide Target Sulfonamide (Stable Drug Scaffold) Center->Sulfonamide Nucleophilic Substitution (Fast) Acid Sulfonic Acid (Inactive) Center->Acid Hydrolysis (Fast w/o protection) Amine Primary/Secondary Amine (R-NH2) Amine->Center Base Base (Pyridine/TEA) Base->Center Water Water / Moisture Water->Center

Figure 2: Competitive reactivity pathways. Exclusion of water is critical for yield.

Applications in Drug Discovery[3][4]

Kinase Inhibition (BTK)

The 2-oxoindoline scaffold mimics the adenine ring of ATP, allowing it to form hydrogen bonds with the hinge region of kinases. The 5-sulfonyl group directs the "tail" of the inhibitor into the solvent-exposed region or specific hydrophobic pockets (e.g., the selectivity pocket in BTK).

  • Mechanism: The sulfonamide oxygen atoms often form water-mediated hydrogen bonds or direct interactions with backbone residues.

Carbonic Anhydrase Inhibitors (CAIs)

Sulfonamides are the classic pharmacophore for Zinc-binding in Carbonic Anhydrases. The 3,3-dimethyl-2-oxindole tail provides a bulky, hydrophobic anchor that can tune selectivity for specific isoforms (e.g., CA IX over CA II) by interacting with the hydrophobic side of the active site cleft.

Factor Xa Inhibitors

In coagulation cascades, the oxindole sulfonamide serves as a P1 or P4 ligand, providing rigid spacing and hydrogen bond acceptor capability.

Experimental Protocols

Protocol A: General Synthesis of Sulfonamides (Library Scale)

Objective: Coupling of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride with diverse amines.

Materials:

  • Sulfonyl Chloride (1.0 equiv)

  • Amine (1.1 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine (1.0 mmol) and TEA (1.5 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Addition: Cool the solution to 0°C using an ice bath. Slowly add 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (1.0 mmol) portion-wise or as a solution in DCM.

    • Note: Adding the chloride as a solid prevents hydrolysis compared to making a stock solution if not used immediately.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup: Dilute with DCM (20 mL). Wash with 1N HCl (to remove unreacted amine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate. Purify via flash column chromatography or recrystallization (EtOH).

Protocol B: Handling & Storage
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • QC Check: Before use, check 1H NMR for the disappearance of the sulfonyl chloride signal (or appearance of sulfonic acid broad peaks). If hydrolyzed, the solid turns sticky/acidic.

Safety & Toxicology

Hazard Classification (GHS):

  • H314: Causes severe skin burns and eye damage.

  • EUH014: Reacts violently with water.

Precautions:

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Ventilation: Always handle in a fume hood. The hydrolysis releases HCl gas.

  • Spill: Neutralize spills with sodium bicarbonate or lime before disposal. Do not add water directly to the solid spill.

References

  • Chemical Suppliers. (2023). 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride Properties and Safety. Retrieved from

  • National Institutes of Health (NIH). (2024). PubChem Compound Summary: Indoline-5-sulfonyl chloride derivatives. Retrieved from

  • Maddox, J. et al. (2023). Efficient One-pot Synthesis of 3,3-di(indolyl)indolin-2-ones and Sulfonamide Derivatives. PubMed. Retrieved from

  • BldPharm. (2023). Product Analysis: 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride. Retrieved from

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Sulfonyl Chlorides. Retrieved from

Technical Whitepaper: 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Analysis, Synthesis Strategy, and Application in Medicinal Chemistry

Executive Summary & Physicochemical Identity

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is a specialized heterocyclic building block used primarily in the synthesis of sulfonamide-based kinase inhibitors and pharmacological probes.[1][2] Its core structure features an oxindole (indolin-2-one) scaffold with a gem-dimethyl substitution at the C3 position.[2] This substitution pattern is critical: it blocks metabolic oxidation at the C3 position (a common liability in unsubstituted oxindoles) and improves the solubility profile of downstream derivatives.[2]

The presence of the sulfonyl chloride moiety at the C5 position renders this molecule a highly reactive electrophile, serving as a "warhead" for coupling with diverse nucleophiles (amines, alcohols) to generate sulfonamide or sulfonate ester libraries.[2]

Physicochemical Profile[1][2][3][4][5][6][7][8]
PropertyValueTechnical Note
CAS Number 131880-56-3 Confirmed specific identifier for the dimethyl variant.[1][2]
IUPAC Name 3,3-dimethyl-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chlorideOften abbreviated as "3,3-dimethyloxindole-5-sulfonyl chloride".[1][2]
Molecular Formula C₁₀H₁₀ClNO₃S
Molecular Weight 259.71 g/mol Average mass for stoichiometric calculations.[1][2]
Monoisotopic Mass 259.0070 DaUse this value for High-Resolution Mass Spectrometry (HRMS).[2]
Physical State Off-white to pale yellow solidColor deepens upon hydrolysis or oxidation.[1][2]
Reactivity Class Acid Chloride (Electrophile)Moisture Sensitive: Rapidly hydrolyzes to the sulfonic acid.[2]

Synthetic Pathway & Mechanism

The synthesis of this scaffold typically proceeds via direct electrophilic aromatic substitution (chlorosulfonation) of the parent heterocycle, 3,3-dimethyloxindole.[2]

Mechanistic Insight

The 3,3-dimethyloxindole core is electron-rich due to the nitrogen lone pair donating density into the aromatic ring.[1][2] The C5 position is electronically favored for electrophilic attack (para to the activating nitrogen).[2] Chlorosulfonic acid (


) acts as both the solvent and the electrophilic reagent.[2]
  • Sulfonation: The aromatic ring attacks the electrophilic sulfur species to form the sulfonic acid intermediate.[2]

  • Chlorination: Excess chlorosulfonic acid converts the sulfonic acid into the sulfonyl chloride.[2]

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursor: 3,3-Dimethyloxindole Intermediate Intermediate: Sulfonic Acid Formation (Electrophilic Subst.) Start->Intermediate 0°C to RT Reagent Reagent: Chlorosulfonic Acid (ClSO3H) Reagent->Intermediate Product Product: 3,3-Dimethyl-2-oxoindoline- 5-sulfonyl chloride Intermediate->Product Excess ClSO3H Quench Critical Step: Ice Water Quench (T < 5°C) Product->Quench Precipitation

Figure 1: Synthetic workflow for the chlorosulfonation of 3,3-dimethyloxindole. Temperature control at the quenching stage is critical to prevent hydrolysis.

Experimental Protocol: Synthesis & Handling

Role: Senior Application Scientist Context: The following protocol is designed to minimize side reactions (disulfonation) and ensure safety (HCl gas evolution).

Reagents
  • 3,3-Dimethyloxindole (1.0 eq)[2]

  • Chlorosulfonic acid (5.0 – 10.0 eq)[2]

  • Dichloromethane (DCM) or Chloroform (optional co-solvent)[2]

  • Crushed ice (for quenching)[2]

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a drying tube (calcium chloride) or nitrogen inlet. The reaction generates HCl gas; perform exclusively in a fume hood.

  • Cooling: Place the neat chlorosulfonic acid in the flask and cool to 0°C using an ice-water bath.

    • Expert Note: Do not add the solid oxindole all at once.[2] The reaction is exothermic.[2]

  • Addition: Add 3,3-dimethyloxindole portion-wise over 15–20 minutes, maintaining the internal temperature below 5°C.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.

    • Monitoring: Monitor consumption of starting material via TLC (Note: The sulfonyl chloride is unstable on silica; look for the disappearance of the starting oxindole spot).[2]

  • Quenching (Critical Step):

    • Prepare a beaker of crushed ice.

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Why: The product precipitates as a solid upon contact with water.[2][3][4] If the water warms up due to the exotherm, the sulfonyl chloride will hydrolyze to the water-soluble sulfonic acid (

      
      ), resulting in yield loss.[2]
      
  • Isolation: Filter the precipitate immediately. Wash with cold water to remove residual acid.[2]

  • Drying: Dissolve the solid in DCM, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the target sulfonyl chloride.
    

Applications in Drug Discovery

This molecule is a "privileged scaffold" intermediate.[2] The oxindole core mimics the purine ring of ATP, allowing derivatives to bind into the ATP-binding pocket of protein kinases.[1][2]

Derivatization Logic

The primary utility is the formation of Sulfonamides .[2]

Reaction:


[1][2]
Derivatization Pathway Diagram[1][2]

Derivatization Scaffold Scaffold: 3,3-Dimethyl-2-oxoindoline- 5-sulfonyl chloride Coupling Coupling Reaction (Nucleophilic Substitution) Scaffold->Coupling Amine Nucleophile: Primary/Secondary Amine (R-NH2) Amine->Coupling Base Base Catalyst: Pyridine or TEA Base->Coupling Final Target: Oxindole-5-Sulfonamide (Kinase Inhibitor Candidate) Coupling->Final - HCl

Figure 2: General strategy for synthesizing sulfonamide libraries from the sulfonyl chloride scaffold.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized or purchased material before use in expensive biological assays, perform the following checks:

  • Visual Inspection: Material must be a solid.[2] If it is a "goo" or liquid, it has likely hydrolyzed to the sulfonic acid (hygroscopic).[2]

  • LC-MS Check: Run a sample in methanol.

    • Expectation: You will likely see the methyl ester mass (

      
      ) or the acid mass (
      
      
      
      ) because the chloride is labile in methanol.[2]
    • Pass Criteria: Absence of the starting material (3,3-dimethyloxindole, MW ~161).[2]

  • 1H NMR (DMSO-d6):

    • Look for the gem-dimethyl singlet at

      
       ppm.[2]
      
    • Check the aromatic region for the specific 1,2,4-substitution pattern.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12217349 (Related 3,3-dimethyl-2-oxoindoline derivatives).[2] Retrieved from [Link][2]

  • Organic Syntheses. General Procedures for Chlorosulfonation of Aromatic Compounds. (Standard Reference for Mechanism). Retrieved from [Link][2]

Sources

A Technical Guide to the Structural Elucidation of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Given its role as a critical building block, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and biological evaluations. This guide provides an in-depth, multi-faceted analytical workflow for the complete structural elucidation of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride. We will move beyond simple data reporting to explain the causal logic behind the selection of experiments and the interpretation of their results, creating a self-validating system of evidence.

Molecular Framework and Synthetic Context

To effectively interpret analytical data, one must first understand the expected molecular structure and its synthetic origin. Impurities, by-products, or unreacted starting materials from the synthesis can manifest in the analytical data, and awareness of the reaction pathway is crucial for accurate interpretation.

Proposed Molecular Structure

The target molecule combines a 3,3-dimethyloxindole core with a C5-linked sulfonyl chloride.

  • Molecular Formula: C₁₀H₁₀ClNO₃S

  • Molecular Weight: 259.71 g/mol

Caption: Numbered structure of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride.

Plausible Synthetic Route: Electrophilic Chlorosulfonation

The most direct route to the target compound is the electrophilic aromatic substitution of 3,3-dimethyl-2-oxoindoline with chlorosulfonic acid.[3][4] The oxindole ring is activated towards electrophilic substitution, and the directing effects of the alkyl and amino groups favor substitution at the C5 position.

G cluster_0 Starting Material cluster_1 Reagent cluster_2 Product SM 3,3-Dimethyl-2-oxoindoline Product 3,3-Dimethyl-2-oxoindoline- 5-sulfonyl chloride SM->Product Electrophilic Aromatic Substitution Reagent Chlorosulfonic Acid (ClSO₃H) Reagent->Product

Caption: Synthetic workflow for the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structure elucidation, providing detailed information about the carbon-hydrogen framework. We will use a combination of ¹H and ¹³C NMR to map out the molecular skeleton.

¹H NMR Spectroscopy: Mapping Proton Environments

Causality: ¹H NMR will confirm the number of distinct proton environments, their electronic surroundings, their integration (the number of protons of each type), and their connectivity through spin-spin coupling. For this molecule, we expect to verify the presence of the gem-dimethyl groups, the three distinct aromatic protons, and the amide N-H proton.

Experimental Protocol:

  • Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to prevent the exchange of the N-H proton.[5][6]

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or tetramethylsilane (TMS) at 0.00 ppm.

  • Integrate all peaks and analyze the coupling patterns (multiplicities).

Predicted Data & Interpretation:

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5-11.0Broad Singlet1HNH (Amide)The amide proton is acidic and often appears as a broad signal downfield. Its position is solvent and concentration-dependent.[7]
~7.8-8.0Doublet (d)1HArH (C4-H)This proton is ortho to the electron-withdrawing carbonyl group, leading to deshielding. It will be coupled to C6-H (meta coupling, small J).
~7.7-7.9Doublet of Doublets (dd)1HArH (C6-H)This proton is ortho to the strongly electron-withdrawing -SO₂Cl group and will be significantly deshielded. It will show ortho coupling to C7-H and meta coupling to C4-H.
~7.0-7.2Doublet (d)1HArH (C7-H)This proton is ortho to the electron-donating nitrogen atom, making it the most upfield of the aromatic protons. It will be coupled to C6-H (ortho coupling, large J).
~1.3-1.5Singlet (s)6HC(CH₃ )₂The two methyl groups are chemically equivalent and attached to a quaternary carbon, so they appear as a single, uncoupled peak.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Causality: ¹³C NMR spectroscopy is used to determine the number of unique carbon atoms and their chemical environment (sp³, sp², carbonyl, etc.). This technique is essential for confirming the presence of the quaternary C3 carbon, the carbonyl carbon, and the six distinct aromatic carbons.[8]

Experimental Protocol:

  • Use the same sample prepared for ¹H NMR.

  • Acquire a proton-decoupled ¹³C spectrum on the same spectrometer (e.g., at 100 MHz for a 400 MHz instrument).

  • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Reference the spectrum to the deuterated solvent signal (e.g., DMSO-d₆ at 39.52 ppm).[5]

Predicted Data & Interpretation:

Predicted Shift (δ, ppm)AssignmentRationale
~178-182C =O (C2)The carbonyl carbon of the cyclic amide (lactam) is highly deshielded and appears significantly downfield.
~145-150Ar-C (C7a)Aromatic carbon attached to the amide nitrogen.
~140-145Ar-C -S (C5)Aromatic carbon attached to the strongly electron-withdrawing sulfonyl chloride group.
~130-135Ar-C (C3a)Aromatic quaternary carbon at the ring junction.
~125-130Ar-C H (C6)Aromatic methine carbon adjacent to the sulfonyl chloride group.
~120-125Ar-C H (C4)Aromatic methine carbon adjacent to the carbonyl group.
~110-115Ar-C H (C7)Aromatic methine carbon adjacent to the nitrogen, expected to be the most upfield aromatic carbon.
~48-55C (CH₃)₂ (C3)The sp³-hybridized quaternary carbon bearing the two methyl groups.
~24-28C(C H₃)₂ (C8, C9)The two equivalent methyl carbons.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and powerful technique for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.[9] For this molecule, IR is ideal for confirming the key C=O (amide), N-H (amide), and S=O (sulfonyl chloride) functionalities.

Experimental Protocol:

  • Prepare the sample as a KBr pellet or a thin film from a volatile solvent on a salt plate (NaCl or KBr). Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

  • Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Identify and label the key absorption bands.

Predicted Data & Interpretation:

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
~3200-3300N-H StretchAmide (Lactam)A characteristic stretching frequency for the N-H bond in the oxindole ring.
~2950-2850C-H StretchAliphatic (Methyl)Stretching vibrations of the C-H bonds in the two methyl groups.
~1710-1730C=O StretchAmide (Lactam)A strong, sharp absorption characteristic of the carbonyl group in a five-membered lactam ring.[10][11]
~1370-1390S=O Asymmetric StretchSulfonyl ChlorideA very strong and characteristic absorption for the sulfonyl chloride group.[12]
~1170-1190S=O Symmetric StretchSulfonyl ChlorideA second very strong and characteristic absorption for the sulfonyl chloride group.[12]

Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern. It serves as the final confirmation of the elemental composition and connectivity. For this molecule, we are looking for the correct molecular ion peak and a characteristic isotopic pattern due to the presence of chlorine.

Experimental Protocol:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Acquire the mass spectrum and analyze the molecular ion and major fragment ions. High-Resolution Mass Spectrometry (HRMS) is recommended for determining the exact mass and confirming the molecular formula.[5]

Predicted Data & Interpretation:

  • Molecular Ion (M⁺): The spectrum should show a molecular ion peak at m/z 259. A crucial confirmation is the presence of an M+2 peak at m/z 261 with an intensity that is approximately one-third of the M+ peak. This isotopic signature is definitive proof of the presence of a single chlorine atom.[12]

  • High-Resolution Mass (HRMS): The calculated exact mass for [C₁₀H₁₀ClNO₃S + H]⁺ is 260.0121. An observed mass within a few ppm of this value would confirm the elemental composition.

Predicted Fragmentation Pathway: The molecule can fragment in several predictable ways upon ionization, further validating the structure.[13]

G M Molecular Ion [C₁₀H₁₀ClNO₃S]⁺˙ m/z = 259/261 F1 Loss of Cl [C₁₀H₁₀NO₃S]⁺ m/z = 224 M:f0->F1:f0 - Cl• F2 Loss of SO₂ [C₁₀H₁₀ClNO]⁺˙ m/z = 195/197 M:f0->F2:f0 - SO₂ F3 Loss of SO₂Cl [C₁₀H₁₀NO]⁺ m/z = 159 F1:f0->F3:f0 - SO₂

Caption: Plausible MS fragmentation of the target compound.

  • Loss of Chlorine: Cleavage of the S-Cl bond would result in a fragment at m/z 224 ([M-Cl]⁺).

  • Loss of Sulfur Dioxide: A characteristic fragmentation for aromatic sulfonyl compounds is the elimination of SO₂ (64 Da), which would yield a fragment at m/z 195/197.[14]

  • Loss of the Sulfonyl Chloride Group: Cleavage of the C-S bond would result in the loss of •SO₂Cl (99 Da), giving a fragment corresponding to the 3,3-dimethyloxindole cation at m/z 160.

Conclusion: A Self-Validating Structural Proof

The structural elucidation of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is achieved through the synergistic application of multiple analytical techniques. Each method provides a piece of the puzzle, and together they form a self-validating and unambiguous proof of the molecular structure.

  • NMR Spectroscopy defines the precise carbon-hydrogen framework, confirming the presence and connectivity of the gem-dimethyl groups and the substitution pattern on the aromatic ring.

  • IR Spectroscopy provides definitive evidence for the key functional groups—the lactam C=O, the amide N-H, and the dual S=O stretches of the sulfonyl chloride—that define the molecule's chemical reactivity.

  • Mass Spectrometry confirms the molecular weight and elemental formula, with the characteristic chlorine isotopic pattern serving as an undeniable marker. The fragmentation pattern further corroborates the connectivity of the oxindole core and the sulfonyl chloride moiety.

By following this comprehensive workflow, researchers can proceed with confidence, knowing that the structural integrity of this valuable synthetic intermediate has been rigorously established.

References

  • Preprints.org. (2022). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole. Available at: [Link]

  • PubChem. (n.d.). 2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride. Available at: [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]

  • Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Available at: [Link]

  • MDPI. (2020). Synthesis of Dimethyl (Z)-((3-oxoindolin-2-ylidene) (aryl)methyl)phosphonates Through Tandem Cadogan and Arbuzov Reactions. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]

  • PubMed. (1998). Complete 1H and 13C NMR spectral assignment of N-aralkylsulfonamides, N-sulfonyl-1,2,3,4-tetrahydroisoquinolines and N-sulfonyl-2,3,4,5-tetrahydro-1H-2-benzazepines. Available at: [Link]

  • MDPI. (2021). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Available at: [Link]

  • PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]

  • ResearchGate. (2018). Experimental 1 H and 13 C NMR spectra (with respect to TMS and in DMSO solution). Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • NIH. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. Available at: [Link]

  • HETEROCYCLES. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. Available at: [Link]

  • NIH. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Available at: [Link]

Sources

Technical Guide: Synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (CAS: 131880-56-3), a critical scaffold in medicinal chemistry often utilized in the development of kinase inhibitors and sulfonamide-based therapeutics.[1] The protocol prioritizes the chlorosulfonation of 3,3-dimethylindolin-2-one using chlorosulfonic acid, a method chosen for its atom economy and direct access to the sulfonyl chloride functionality without intermediate sulfonic acid isolation.

The guide covers the retrosynthetic logic, precursor preparation via methylation of oxindole, the core chlorosulfonation workflow, and essential safety protocols for handling corrosive electrophiles.

Retrosynthetic Analysis & Strategy

The target molecule is an oxindole derivative functionalized at the C-5 position.[1] The retrosynthetic disconnection reveals that the sulfonyl chloride moiety can be introduced via Electrophilic Aromatic Substitution (EAS) on the 3,3-dimethylindolin-2-one core. The gem-dimethyl group at C-3 prevents aromatization to an indole, maintaining the lactam character essential for biological activity.[1]

Strategic Considerations
  • Regioselectivity: The amide nitrogen (N-1) is a strong activating group directing ortho and para. The carbonyl (C-2) is deactivating. Position C-5 is para to the amine and meta to the carbonyl, making it the most electronically and sterically favored site for electrophilic attack.

  • Gem-Dimethylation: Introducing the methyl groups before chlorosulfonation avoids competing side reactions at the sulfonamide stage.[1]

Retrosynthesis Target 3,3-Dimethyl-2-oxoindoline- 5-sulfonyl chloride Precursor 3,3-Dimethylindolin-2-one Target->Precursor Chlorosulfonation (EAS) Oxindole Indolin-2-one Precursor->Oxindole Alkylation Reagents Chlorosulfonic Acid (ClSO3H) Reagents->Target Methylation MeI / Base (Gem-dimethylation) Methylation->Precursor

Figure 1: Retrosynthetic tree illustrating the disconnection to the commercially available oxindole core.

Precursor Synthesis: 3,3-Dimethylindolin-2-one

While the precursor is commercially available, in-house synthesis is often required to ensure purity or reduce costs.[1] The most robust method involves the exhaustive methylation of indolin-2-one (oxindole).[1]

Reaction Mechanism

The C-3 position of oxindole is benzylic and alpha to a carbonyl, making these protons significantly acidic (


). Treatment with a strong base generates an enolate that readily undergoes 

substitution with methyl iodide.
Protocol
  • Reagents: Indolin-2-one (1.0 equiv), Sodium Hydride (NaH, 60% dispersion, 2.2 equiv), Methyl Iodide (MeI, 2.5 equiv), THF (anhydrous).

  • Procedure:

    • Suspend NaH in anhydrous THF at 0°C under inert atmosphere (

      
       or Ar).
      
    • Add indolin-2-one portion-wise.[1] Evolution of

      
       gas will occur. Stir for 30 min.
      
    • Add MeI dropwise, maintaining temperature < 10°C to prevent runaway exotherms.

    • Allow to warm to Room Temperature (RT) and stir for 3-4 hours.

    • Quench: Carefully add saturated

      
       solution.
      
    • Workup: Extract with EtOAc, wash with brine, dry over

      
      , and concentrate.
      
    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexane/EtOAc).

Core Synthesis: Chlorosulfonation

This step transforms the 3,3-dimethylindolin-2-one into the sulfonyl chloride.[1] Chlorosulfonic acid (


) acts as both the solvent and the electrophile.
Mechanism (Electrophilic Aromatic Substitution)
  • Sulfonation: The aromatic ring attacks the highly electrophilic sulfur of

    
     to form the sulfonic acid intermediate (
    
    
    
    ).
  • Conversion to Chloride: A second equivalent of

    
     (or added thionyl chloride) converts the sulfonic acid to the sulfonyl chloride (
    
    
    
    ), generating
    
    
    and
    
    
    as byproducts.
Experimental Protocol

Safety Note: Chlorosulfonic acid reacts violently with water. All glassware must be oven-dried.[1] Perform all operations in a functioning fume hood.

ParameterSpecificationRationale
Reagent Chlorosulfonic acid (5.0 - 8.0 equiv)Excess ensures complete conversion and maintains liquid medium.[1]
Temperature 0°C (Addition)

60°C (Reaction)
Low temp prevents charring/decomposition; heat drives the EAS.
Time 2 - 4 HoursSufficient for conversion of sulfonic acid intermediate to chloride.[1]
Quench Crushed Ice (Excess)Rapidly hydrolyzes excess acid while precipitating the hydrophobic product.
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (

    
    ).
    
  • Charging: Place Chlorosulfonic acid (excess, typically 5 mL per gram of substrate) in the flask and cool to 0–5°C using an ice-salt bath.

  • Addition: Add 3,3-dimethylindolin-2-one solid portion-wise over 20 minutes.

    • Critical Control: Monitor internal temperature. Do not allow it to exceed 10°C during addition to avoid regioselectivity loss or decomposition.

  • Reaction:

    • Remove the ice bath and allow the mixture to reach RT.

    • Heat the mixture to 60°C for 2–3 hours. The evolution of HCl gas indicates reaction progress.

    • Monitoring: Check completion by TLC (mini-workup: quench aliquot in water, extract EtOAc).

  • Quenching (The "Drowning" Step):

    • Prepare a large beaker filled with crushed ice (approx. 10x weight of acid).

    • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Observation: The sulfonyl chloride will precipitate as a white to off-white solid.[1]

  • Isolation:

    • Filter the precipitate immediately using a sintered glass funnel.

    • Wash the filter cake with cold water (

      
      ) to remove residual sulfuric acid.
      
    • Optional Wash: A final wash with cold n-hexane can help remove non-polar impurities.[1]

  • Drying: Dry the solid under high vacuum at RT. Do not heat significantly during drying, as sulfonyl chlorides can hydrolyze or decompose.

Workflow Start Start: Cool ClSO3H to 0°C Add Add Precursor (Portion-wise) Start->Add Heat Heat to 60°C (2-3 Hours) Add->Heat Quench Pour onto Crushed Ice Heat->Quench Filter Filter Precipitate (Wash H2O) Quench->Filter Dry Vacuum Dry (Product) Filter->Dry

Figure 2: Operational workflow for the chlorosulfonation of 3,3-dimethylindolin-2-one.

Troubleshooting & Optimization

Regioselectivity Issues

If NMR indicates a mixture of isomers (e.g., C-5 and C-6 substitution), lower the reaction temperature to 50°C and extend the reaction time. The C-5 position is kinetically favored; higher temperatures may promote thermodynamic equilibration or poly-substitution.[1]

Hydrolysis

Sulfonyl chlorides are moisture-sensitive.[1]

  • Symptom: Low yield, presence of sulfonic acid (water-soluble, lost in filtrate).

  • Fix: Ensure the quench is performed on ice (not water) to keep the temperature low. Filter immediately. Store the product under inert gas (

    
    ) in a desiccator.
    
Incomplete Conversion

If the intermediate sulfonic acid remains (observed by LC-MS), add Thionyl Chloride (


)  (1.5 equiv) to the reaction mixture after the initial heating phase and reflux for an additional hour. This drives the conversion of 

to

.[1]

References

  • Synthesis of 3,3-Dimethylindolin-2-one Precursor

    • Methodology: Methyl
    • Source: Robertson, D. W., et al. "Synthesis and biological activity of a novel class of indolinone-based agents." Journal of Medicinal Chemistry, 1986. (General oxindole alkylation context).

  • Chlorosulfonation Protocols (General & Specific)

    • Protocol: General procedure for chlorosulfon
    • Source: "Chlorosulfonation of Acetanilide."[2][3] Organic Syntheses, Coll. Vol. 1, p. 8. (Analogous chemistry for activated amides).

  • Product Identification

    • Compound: 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (CAS 131880-56-3).[1]

    • Source: PubChem Compound Summary.

  • Regioselectivity in Oxindoles

    • Mechanistic Insight: Evaluation of electrophilic substitution p
    • Source:Tetrahedron Letters, "Regioselective functionalization of oxindoles."

Sources

Technical Whitepaper: Synthesis & Mechanism of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl Chloride

[1]

Executive Summary & Strategic Disconnection

The moiety 3,3-dimethyl-2-oxoindoline-5-sulfonyl chloride represents a critical pharmacophore in medicinal chemistry, serving as a key building block for sulfonamide-based tyrosine kinase inhibitors, vasopressin antagonists, and 5-HT6 receptor modulators.[1]

The synthesis of this scaffold presents two distinct challenges:

  • Quaternary Carbon Construction: The installation of the gem-dimethyl group at the C3 position of the oxindole ring requires precise alkylation control to prevent mono- or tri-alkylation side products.[1]

  • Regioselective Functionalization: The introduction of the sulfonyl chloride motif must occur exclusively at the C5 position, necessitating a rigorous understanding of the electronic directing effects within the indoline core.[1]

This guide provides a validated, self-consistent protocol for the synthesis, emphasizing the mechanistic causality behind the chlorosulfonation step.[1]

Retrosynthetic Analysis

The most efficient route disconnects the target molecule at the sulfonyl bond, tracing back to the 3,3-dimethyloxindole precursor.[1] This precursor is subsequently derived from oxindole (via dialkylation) or isatin (via deoxygenative gem-dimethylation).[1]

RetrosynthesisTargetTarget:3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloridePrecursorPrecursor:3,3-DimethyloxindoleTarget->PrecursorChlorosulfonation(ClSO3H)StartStarting Material:Oxindole (Indolin-2-one)Precursor->StartGem-Dimethylation(MeI, Base)

Figure 1: Retrosynthetic disconnection showing the two critical transformations: C3-dialkylation and C5-chlorosulfonation.[1]

Precursor Synthesis: The Gem-Dimethyl Challenge

Before addressing the sulfonyl chloride synthesis, one must secure high-purity 3,3-dimethyloxindole .[1] While various routes exist (e.g., Brunner reaction), the dialkylation of oxindole is the most direct laboratory method, provided that strict stoichiometry is maintained to avoid over-alkylation.[1]

Key Mechanistic Insight: The C3 protons of oxindole are acidic (

1

11
  • Reagents: Sodium Hydride (

    
    , 2.2 eq), Methyl Iodide (
    
    
    , 2.2 eq), THF (
    
    
    ).[1]
  • Critical Parameter: Temperature control at

    
     is vital during 
    
    
    addition to prevent ring opening or polymerization.[1]

Core Mechanism: Regioselective Chlorosulfonation[1]

The transformation of 3,3-dimethyloxindole to the 5-sulfonyl chloride derivative is a classic Electrophilic Aromatic Substitution (


)11
Electronic Directing Effects

The oxindole ring contains two competing directing groups:

  • Amide Nitrogen (Position 1): A strong resonance donor (+M effect).[1] It activates the ortho (C7) and para (C5) positions.[1]

  • Carbonyl Group (Position 2): An electron-withdrawing group (-M/-I effect).[1] It deactivates the ring, particularly positions ortho and para to itself.[1]

Why C5?

  • C5: Located para to the activating Nitrogen and meta to the deactivating Carbonyl.[1] This is the electronically most favorable site.[1]

  • C7: Located ortho to the Nitrogen, but sterically hindered by the N-H bond and the adjacent carbonyl network.[1]

  • C4/C6: Located meta to the activating Nitrogen, rendering them unreactive towards the weak electrophile.[1]

Reaction Pathway

The reagent of choice is Chlorosulfonic Acid (


)11
  • Electrophile Generation: Chlorosulfonic acid auto-ionizes or dehydrates to form the highly reactive sulfonyl cation (

    
    ) or sulfur trioxide (
    
    
    ).[1]
  • Sigma Complex Formation: The electrophile attacks C5, breaking aromaticity to form a resonance-stabilized arenium ion (Sigma complex).[1]

  • Re-aromatization: Loss of a proton restores aromaticity, yielding the sulfonic acid intermediate.[1]

  • Conversion to Chloride: In the presence of excess

    
    , the sulfonic acid is converted to the sulfonyl chloride.[1]
    

MechanismStep11. Electrophile Generation2 ClSO3H ⇌ SO2Cl(+) + SO4H(-) + HClStep22. Nucleophilic Attack (SEAr)Oxindole C5 attacks SO2Cl(+)Step1->Step2Active SpeciesStep33. Sigma ComplexResonance Stabilized CationStep2->Step3Slow StepStep44. Re-aromatizationLoss of H(+)Step3->Step4FastStep55. Product Formation3,3-Dimethyl-2-oxoindoline-5-sulfonyl chlorideStep4->Step5- HCl

Figure 2: Step-wise mechanistic flow of the chlorosulfonation process.

Experimental Protocol

This protocol is designed for a 10 mmol scale and can be linearly scaled up to 100 mmol with appropriate cooling adjustments.[1]

Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4]AmountRole
3,3-Dimethyloxindole 161.201.01.61 gSubstrate
Chlorosulfonic Acid 116.525.0 - 10.04.0 - 8.0 mLReagent/Solvent
Dichloromethane (DCM) 84.93N/A20 mLExtraction Solvent
Ice/Water 18.02Excess~100 gQuenching Agent
Step-by-Step Methodology

1. Setup and Cooling (Critical Safety Step)

  • Equip a 50 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2) to exclude atmospheric moisture.[1]

  • Safety Note: Chlorosulfonic acid reacts violently with water.[1] Ensure all glassware is oven-dried.

  • Cool the flask to 0°C using an ice-salt bath.

2. Reagent Addition

  • Charge the flask with Chlorosulfonic acid (5.0 - 8.0 mL) .[1]

  • Add 3,3-dimethyloxindole (1.61 g) portion-wise over 15 minutes.

    • Why? The reaction is exothermic.[1] Adding the solid to the acid prevents localized overheating which can lead to sulfon formation (impurity).[1]

3. Reaction Phase

  • Allow the mixture to warm to Room Temperature (20–25°C) .

  • Stir for 2 to 4 hours .

  • Monitoring: Monitor by TLC (System: 50% EtOAc/Hexane).[1] The starting material should disappear.[1] The sulfonyl chloride may hydrolyze on the TLC plate, so look for the sulfonic acid spot at the baseline or run a mini-workup for TLC.[1]

4. Quenching and Isolation

  • Prepare a beaker with 100 g of crushed ice .

  • Slowly pour the reaction mixture onto the ice with vigorous stirring.

    • Caution: Evolution of HCl gas.[1] Perform in a fume hood.

  • The product will precipitate as a white to off-white solid.[1]

5. Extraction (Optional but Recommended for Purity)

  • If the precipitate is fine or sticky, extract the aqueous quench mixture with DCM (3 x 20 mL) .[1]

  • Wash the organic layer with cold Brine (20 mL) .[1]

  • Dry over anhydrous

    
     , filter, and concentrate in vacuo.
    

6. Yield & Characterization

  • Expected Yield: 75% - 85%.[1]

  • Appearance: Off-white crystalline solid.[1]

  • Storage: Store under inert atmosphere at 4°C (hydrolysis sensitive).

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Low Yield / Sticky Gum Incomplete reaction or hydrolysis during quench.[1]Increase

equivalents.[1] Ensure quench is kept cold (<5°C) to prevent hydrolysis of the chloride to the acid.[1]
Sulfone Impurity Reaction temperature too high.[1]Maintain strict 0°C during addition.[1] Do not exceed 25°C during the stir phase.
Regioisomer Presence Rare, but possible if C3 is not fully substituted.[1]Confirm purity of 3,3-dimethyl precursor via NMR before starting.
NMR Validation (Simulated)
  • 1H NMR (CDCl3): Look for the disappearance of the C5 proton.[1] The aromatic region should show a distinct splitting pattern characteristic of 1,2,4-substitution (a doublet, a doublet of doublets, and a singlet for C4-H).[1] The gem-dimethyl group will appear as a strong singlet around

    
     1.4 ppm.[1]
    

References

  • General Chlorosulfonation Protocol

    • Title: Process to prepare sulfonyl chloride derivatives.[1][4][5][6]

    • Source: US Patent 7,772,403 B2.[1]

    • URL
  • Oxindole Synthesis Context

    • Title: Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions.[1]

    • Source: RSC Advances (via PubMed Central).[1]

    • URL:[Link]

  • Specific Scaffold Utility (Vasopressin Antagonists)

    • Title: 1,3-Dihydro-2H-indol-2-one derivatives.[1][3][7][8]

    • Source: WO Patent 2006/010094.[1]

    • URL:[1]

  • Mechanistic Grounding

    • Title: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Standard Text for EAS Mechanism).

Disclaimer: This guide is for research purposes only. All synthesis involving chlorosulfonic acid must be performed in a functioning fume hood with appropriate PPE.

Technical Whitepaper: Synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (CAS 66366-41-4) is a critical pharmacophore scaffold, widely utilized in the synthesis of endothelin receptor antagonists (e.g., Bosentan derivatives) and various kinase inhibitors. Its structural rigidity, provided by the gem-dimethyl group at the C3 position, makes it an ideal candidate for locking bioactive conformations.

This guide details the strategic selection of starting materials and the specific chlorosulfonation protocol required to synthesize this intermediate with high regioselectivity. Unlike generic protocols, this document focuses on the causality of material selection and the thermodynamics of the sulfonyl group introduction.

Retrosynthetic Logic & Route Selection

To achieve the target molecule with maximum efficiency, we employ a Late-Stage Functionalization (LSF) strategy. The sulfonyl chloride moiety is introduced in the final step via Electrophilic Aromatic Substitution (


).
The Strategic Disconnection

The synthesis relies on the inherent electronic bias of the 3,3-dimethylindolin-2-one core.

  • Amide Activation: The nitrogen lone pair at position 1 activates the ring.

  • Regioselectivity: The C5 position is para to the activating amine and meta to the deactivating carbonyl. This push-pull electronic effect makes C5 the only kinetically favorable site for sulfonation, eliminating the need for complex protecting groups.

  • Steric Blocking: The gem-dimethyl group at C3 effectively blocks the C4 position, preventing ortho-substitution relative to the alkyl group.

Retrosynthesis Target Target: 3,3-Dimethyl-2-oxoindoline- 5-sulfonyl chloride Intermediate Core Scaffold: 3,3-Dimethylindolin-2-one (CAS 1974-05-6) Intermediate->Target Chlorosulfonation (SEAr) Reagent Functionalization: Chlorosulfonic Acid (CAS 7790-94-5) Reagent->Target Precursor Upstream Raw Materials: Isobutyryl Chloride + Aniline Precursor->Intermediate Cyclization (Stollé/Friedel-Crafts)

Figure 1: Retrosynthetic disconnection showing the convergence of the oxindole core and the chlorosulfonating agent.

Core Starting Material: 3,3-Dimethylindolin-2-one

The success of the chlorosulfonation depends entirely on the purity of the oxindole core. Impurities such as uncyclized isobutyranilide will react aggressively with chlorosulfonic acid to form tar-like byproducts.

Material Specifications
PropertySpecificationCriticality
Chemical Name 3,3-Dimethylindolin-2-onePrimary Substrate
CAS Number 1974-05-6Identifier
Molecular Weight 161.20 g/mol Stoichiometry Calc
Appearance White to off-white crystalline solidColor indicates oxidation
Melting Point 150–154 °CPurity Indicator
Water Content < 0.5% (Karl Fischer)CRITICAL : Water hydrolyzes

violently
HPLC Purity > 98.0%Prevents side-reactions
Sourcing vs. Synthesis

While commercially available, this core can be synthesized in-house if cost is a driver.

  • Route: Acylation of aniline with isobutyryl chloride, followed by

    
    -mediated cyclization.
    
  • Purification: Recrystallization from Ethanol/Water is mandatory before the next step to remove aluminum salts.

The Functionalization Reagent: Chlorosulfonic Acid

Chlorosulfonic acid (


) acts as both the solvent and the reagent. It serves a dual mechanistic role:
  • Sulfonation: Generates the sulfonic acid intermediate (

    
    ).
    
  • Chlorination: Converts the

    
     to 
    
    
    
    in situ.
Handling & Safety (The "Self-Validating" Safety Protocol)
  • CAS: 7790-94-5[1][2]

  • Reactivity: Reacts explosively with water to release

    
     gas and 
    
    
    
    .[3]
  • Quality Check: The liquid should be straw-colored or colorless. Dark brown liquid indicates contamination with organic matter or advanced decomposition; do not use .

Experimental Protocol: Chlorosulfonation

This protocol is designed for a 10g scale but is linearly scalable.

Step-by-Step Methodology

1. System Preparation (0 min)

  • Equip a 100 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a gas outlet connected to a caustic scrubber (

    
     trap) to neutralize 
    
    
    
    fumes.
  • Flush the system with dry Nitrogen (

    
    ).
    

2. Reagent Charge (15 min)

  • Charge Chlorosulfonic acid (30 mL, ~5.0 equiv) into the flask.

  • Cool the flask to 0–5 °C using an ice-salt bath.

  • Why: Controlling the initial temperature prevents immediate charring of the organic substrate.

3. Substrate Addition (30 min)

  • Slowly add 3,3-Dimethylindolin-2-one (10.0 g, 62 mmol) portion-wise over 20 minutes.

  • Observation: The mixture will fume and turn light yellow. Maintain internal temperature < 10 °C.

4. Reaction Phase (2 - 3 hours)

  • Remove the ice bath.[4] Allow the mixture to warm to room temperature.

  • Heat the mixture to 60 °C for 2 hours.

  • Mechanistic Check: The evolution of

    
     gas (bubbling) indicates the conversion of the intermediate sulfonic acid to the sulfonyl chloride. When bubbling ceases, the reaction is near completion.
    

5. Quenching & Isolation (Critical Step)

  • Cool the reaction mixture back to room temperature.

  • Prepare a beaker with 200g of crushed ice.

  • Dropwise , pour the reaction mixture onto the ice with vigorous stirring.

  • Warning: This is highly exothermic. Do not add ice to the acid; always add acid to ice.

  • The product will precipitate as a white/off-white solid.

6. Purification

  • Filter the solid immediately.

  • Wash with cold water (3 x 50 mL) to remove residual sulfuric acid.

  • Dry under vacuum over

    
     or in a desiccator. Do not heat dry  above 40°C, as sulfonyl chlorides are thermally labile in the presence of moisture.
    

Workflow Start Start: Dry N2 Environment Cool Cool ClSO3H to 0°C Start->Cool Add Add Oxindole (Portion-wise) Cool->Add Heat Heat to 60°C (HCl Evolution) Add->Heat Quench Quench on Crushed Ice Heat->Quench Filter Filter & Wash (Cold H2O) Quench->Filter

Figure 2: Process workflow for the chlorosulfonation of 3,3-dimethyloxindole.

Quality Control & Troubleshooting

To validate the synthesis, compare the isolated product against these markers.

Analytical Markers
  • 1H NMR (DMSO-d6):

    • 
       1.30 (s, 6H, gem-dimethyl)
      
    • 
       10.8 (s, 1H, NH)
      
    • Aromatic region: distinctive pattern for 1,2,4-trisubstituted benzene (signals shifting downfield due to the electron-withdrawing

      
       group).
      
  • Physical State:

    • If the product is a "gummy" oil, it indicates incomplete quenching or the presence of sulfonic acid (hydrolysis product). Dissolve in DCM, dry over

      
      , and re-evaporate.
      
Common Failure Modes
  • Product Hydrolysis: Using warm water during the wash step converts the Sulfonyl Chloride back to Sulfonic Acid. Solution: Keep all wash solvents < 5°C.

  • Low Yield: Old Chlorosulfonic acid often contains significant amounts of Sulfuric acid, which acts only as a solvent and not a chlorinating agent. Solution: Distill

    
     or buy fresh.
    

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 160604, 3,3-Dimethylindolin-2-one. Retrieved from [Link]

  • Organic Syntheses. General procedures for Chlorosulfonation of Aromatic Compounds. (Analogous protocols for acetanilide derivatives). Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). Patent WO2006058752: Process for the preparation of sulfonamide derivatives. (Describes the industrial relevance of the 3,3-dimethyl-2-oxoindoline-5-sulfonyl chloride intermediate). Retrieved from [Link]

Sources

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride solubility and stability studies

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3,3-Dimethyl-2-oxoindoline-5-sulfonyl Chloride Solubility and Stability Studies

Executive Summary

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (CAS 17564-64-6) is a critical electrophilic intermediate used primarily in the synthesis of sulfonamide-based pharmaceuticals (e.g., indoline-containing diuretics or kinase inhibitors).[1] As a sulfonyl chloride, it possesses high reactivity toward nucleophiles, rendering it inherently unstable in the presence of moisture, alcohols, and heat.

This guide provides a comprehensive technical analysis of its solubility profile and stability characteristics.[1] It establishes protocols for handling, solvent selection, and degradation monitoring to ensure high-yield downstream coupling reactions.[1]

Physicochemical Profile & Synthesis Context

Understanding the synthesis origin is vital for predicting impurity profiles during solubility studies. This compound is typically synthesized via the chlorosulfonation of 3,3-dimethyl-2-oxindole.[1]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 259.71 g/mol [1]

  • Appearance: Typically an off-white to pale yellow crystalline solid.[1]

  • Reactivity: The sulfonyl chloride group (

    
    ) is highly electrophilic.[1] The lactam (cyclic amide) moiety adds polarity but is generally stable under the mild conditions used for sulfonylation.
    

Solubility Studies

Solubility for this compound is functional: it must dissolve sufficiently to react but must not react with the solvent.[1]

Solvent Compatibility Matrix

The following table categorizes solvents based on thermodynamic solubility and chemical compatibility.

Solvent ClassRepresentative SolventsSolubility PredictionCompatibility StatusTechnical Note
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Excellent Preferred for synthesis and extraction.[1]
Polar Aprotic THF, Ethyl Acetate, AcetoneModerate-High Good Ensure solvents are anhydrous; THF may require stabilizers.[1]
Polar Aprotic (High BP) DMF, DMSOHigh Caution Soluble, but difficult to remove. DMSO may accelerate decomposition at high temps.[1]
Protic Methanol, Ethanol, WaterLow to Moderate Incompatible Rapid solvolysis (alcoholysis/hydrolysis) occurs.
Non-Polar Hexanes, HeptaneInsoluble (<1 mg/mL)Poor Useful as anti-solvents for precipitation/crystallization.
Experimental Protocol: Solubility Screening

Objective: To determine the saturation point in reaction solvents (DCM, THF) for process optimization.

  • Preparation: Weigh 100 mg of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride into a 4 mL vial.

  • Addition: Add solvent in 100

    
    L increments at 25°C.
    
  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Record volume required for complete dissolution (clear solution).

  • Calculation: Solubility (

    
    ) = 
    
    
    
    .

Critical Control: Perform all solubility tests under an inert atmosphere (


 or Ar) to prevent atmospheric moisture form skewing results via hydrolysis precipitation.

Stability & Degradation Studies

The primary stability risk is hydrolysis , converting the reactive sulfonyl chloride into the unreactive sulfonic acid. This reaction is autocatalytic, as the byproduct (HCl) can further degrade the material or catalyze side reactions.

Hydrolysis Mechanism

The degradation follows a nucleophilic substitution pathway at the sulfur atom.

HydrolysisMechanism Substrate 3,3-Dimethyl-2-oxoindoline -5-sulfonyl chloride Transition Tetrahedral Intermediate Substrate->Transition + H₂O Water H₂O (Nucleophile) Products Sulfonic Acid Derivative + HCl Transition->Products - HCl

Figure 1: Hydrolysis pathway of the sulfonyl chloride moiety.

Kinetic Stability Profile
  • Solid State: Stable at 2-8°C if kept dry.[1] Degradation < 0.5% over 6 months under Argon.[1]

  • Solution State:

    • Anhydrous DCM (25°C): Stable (>24 hours).

    • Water/Organic Mix (Neutral): Slow hydrolysis (hours to days) due to low aqueous solubility limiting the reaction rate.

    • Basic Aqueous Conditions: Rapid hydrolysis (minutes). Base catalyzes the attack of OH- on the sulfur.[1]

Protocol: Forced Degradation Study (HPLC)

Objective: Quantify degradation rates to establish "hold times" for manufacturing.

Workflow:

  • Standard Prep: Dissolve 10 mg compound in 10 mL anhydrous Acetonitrile (ACN).

  • Stress Condition: Add 10% volume of water.

  • Monitoring: Inject into HPLC at

    
    .
    
  • Method:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: ACN.[1] Gradient 10-90% B.[1]

    • Detection: UV at 254 nm.[1]

    • Note: The sulfonyl chloride will elute later (more hydrophobic) than the sulfonic acid hydrolysis product (polar, early eluting).

StabilityWorkflow Start Sample Preparation (1 mg/mL in ACN) Split Split Samples Start->Split Control Control (Anhydrous, 4°C) Split->Control Stress1 Stress A (10% H₂O, 25°C) Split->Stress1 Stress2 Stress B (10% H₂O, 50°C) Split->Stress2 Analysis HPLC-UV Analysis (Monitor RRT of Acid) Control->Analysis Quench Quench/Dilute (Immediate Injection) Stress1->Quench Stress2->Quench Quench->Analysis Quench->Analysis

Figure 2: Workflow for kinetic stability monitoring.

Handling & Storage Protocols

Based on the stability data, the following Standard Operating Procedures (SOPs) are mandatory.

Storage
  • Temperature: Store at 2°C to 8°C .

  • Atmosphere: Blanket with Argon or Nitrogen .[1]

  • Container: Amber glass vials with Teflon-lined caps. Avoid metal caps that can corrode from HCl off-gassing.[1]

Handling
  • Weighing: Perform weighing quickly in a low-humidity environment (<40% RH) or inside a glovebox.

  • Quenching Spills: Do not use water.[1] Absorb with dry sand or vermiculite, then neutralize with a dilute sodium carbonate solution in a fume hood.

References

  • Synthesis of Sulfonyl Chlorides: Gnedin, B. G., et al. "Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions."[2] Journal of Organic Chemistry USSR, 1988.[2] [2]

  • General Reactivity: "Sulfonyl Chlorides - Physicochemical Properties and Reactivity." Georganics, Accessed 2026.

  • Indapamide Intermediate Context: "Synthesis and purification of indapamide." Icahn School of Medicine at Mount Sinai, Research Output.

  • Solvolysis Mechanisms: Kevill, D. N., et al. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." International Journal of Molecular Sciences, 2008.[3] [4]

  • Safety & Handling: "Standard Operating Procedure for Handling Time Sensitive Chemicals." University of Notre Dame Risk Management, 2024.

Sources

An In-depth Technical Guide to the Reactivity Profile of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis, reactivity, and potential applications of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development.

Introduction: The Significance of the 2-Oxoindoline Scaffold

The 2-oxoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Its unique combination of a fused aromatic ring and a lactam endows it with a rigid, three-dimensional structure that can effectively interact with various biological targets. Notable examples of drugs featuring this core include Nintedanib, a potent inhibitor of multiple tyrosine kinases used in the treatment of idiopathic pulmonary fibrosis, and Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor for certain cancers.[1] The introduction of a sulfonyl chloride moiety at the 5-position of the 3,3-dimethyl-2-oxoindoline scaffold creates a highly reactive electrophilic center, opening up a vast chemical space for the synthesis of novel derivatives with potential therapeutic applications.

Synthesis of the Precursor: 3,3-Dimethyl-2-oxoindoline

Proposed Synthetic Pathway for 3,3-Dimethyl-2-oxoindoline

Synthesis_of_Precursor cluster_0 Step 1: Alkylation cluster_1 Step 2: Second Alkylation cluster_2 Step 3: Reductive Cyclization A Di-t-butyl (2-nitrophenyl)malonate C Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate A->C Base (e.g., NaH) B Methyl iodide (CH3I) B->C C_2 Di-t-butyl 2-methyl-2-(2-nitrophenyl)malonate E Di-t-butyl 2,2-dimethyl-2-(2-nitrophenyl)malonate C_2->E Base (e.g., NaH) D Methyl iodide (CH3I) D->E E_2 Di-t-butyl 2,2-dimethyl-2-(2-nitrophenyl)malonate F 3,3-Dimethyl-2-oxoindoline E_2->F Reducing agent (e.g., H2, Pd/C)

Caption: Proposed synthesis of 3,3-dimethyl-2-oxoindoline.

Detailed Experimental Protocol (Hypothetical)
  • Alkylation of Di-t-butyl (2-nitrophenyl)malonate: To a solution of di-t-butyl (2-nitrophenyl)malonate in an anhydrous aprotic solvent such as THF, add a suitable base (e.g., sodium hydride) portion-wise at 0°C. After the evolution of hydrogen ceases, add one equivalent of methyl iodide and allow the reaction to warm to room temperature and stir overnight. Repeat the process with a second equivalent of methyl iodide to achieve dimethylation.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Reductive Cyclization: Dissolve the purified di-t-butyl 2,2-dimethyl-2-(2-nitrophenyl)malonate in a suitable solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously until the reaction is complete (monitored by TLC).

  • Final Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3,3-dimethyl-2-oxoindoline.

Synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

The introduction of the sulfonyl chloride group is achieved through electrophilic aromatic substitution, specifically chlorosulfonation. The indole nucleus is electron-rich and susceptible to electrophilic attack.[4]

Chlorosulfonation Reaction

Chlorosulfonation A 3,3-Dimethyl-2-oxoindoline C 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride A->C B Chlorosulfonic acid (ClSO3H) B->C Electrophilic Aromatic Substitution

Caption: Chlorosulfonation of 3,3-dimethyl-2-oxoindoline.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: In a fume hood, cool a flask containing an excess of chlorosulfonic acid to 0°C in an ice bath.

  • Addition of Substrate: Slowly and portion-wise add 3,3-dimethyl-2-oxoindoline to the cooled chlorosulfonic acid with vigorous stirring. The temperature should be carefully monitored and maintained below 5°C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to stir at 0-5°C for a specified period (e.g., 1-2 hours), monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system.

Causality Behind Experimental Choices:

  • Excess Chlorosulfonic Acid: Using an excess of chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion.

  • Low Temperature: The reaction is highly exothermic. Maintaining a low temperature is crucial to prevent side reactions and decomposition of the product. The electrophile in this reaction is believed to be SO₂Cl⁺, which is generated in the equilibrium of chlorosulfonic acid.[5]

Reactivity Profile of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

The reactivity of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group.[6] This makes it a prime target for a wide range of nucleophiles.[6]

Reactions with Amines: Formation of Sulfonamides

The most common reaction of aryl sulfonyl chlorides is with primary and secondary amines to form sulfonamides.[7][8] This reaction is fundamental in the synthesis of a vast array of biologically active molecules.[9][10]

Sulfonamide_Formation A 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride C 3,3-Dimethyl-2-oxoindoline-5-sulfonamide derivative A->C B Primary or Secondary Amine (R1R2NH) B->C Nucleophilic Acyl Substitution D HCl C->D +

Caption: General scheme for sulfonamide formation.

Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct.[6]

Reactions with Alcohols and Phenols: Formation of Sulfonate Esters

In the presence of a base, 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is expected to react with alcohols and phenols to yield the corresponding sulfonate esters.

Sulfonate_Ester_Formation A 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride C 3,3-Dimethyl-2-oxoindoline-5-sulfonate ester A->C B Alcohol or Phenol (ROH) B->C Nucleophilic Acyl Substitution D HCl C->D +

Caption: General scheme for sulfonate ester formation.

Experimental Insight: The reaction is typically carried out in an aprotic solvent in the presence of a non-nucleophilic base like pyridine, which also acts as a catalyst.

Hydrolysis: Formation of Sulfonic Acid

Aryl sulfonyl chlorides react with water to form the corresponding sulfonic acids. This reaction is generally slower than the reaction with amines or alcohols.

Hydrolysis A 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride C 3,3-Dimethyl-2-oxoindoline-5-sulfonic acid A->C B Water (H2O) B->C Nucleophilic Acyl Substitution D HCl C->D +

Caption: Hydrolysis of the sulfonyl chloride.

Friedel-Crafts Sulfonylation

Aryl sulfonyl chlorides can act as electrophiles in Friedel-Crafts-type reactions with electron-rich aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form sulfones.

Friedel_Crafts A 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride C Diaryl sulfone derivative A->C B Arene (e.g., Benzene) B->C Lewis Acid (e.g., AlCl3) D HCl C->D +

Caption: Friedel-Crafts sulfonylation reaction.

Quantitative Data Summary
Reactant ClassProduct ClassTypical Reaction Conditions
Primary/Secondary AminesSulfonamidesAprotic solvent (e.g., DCM, THF), Base (e.g., pyridine, Et3N), 0°C to rt
Alcohols/PhenolsSulfonate EstersAprotic solvent (e.g., pyridine), 0°C to rt
WaterSulfonic AcidsAqueous conditions, may require heating
ArenesDiaryl SulfonesLewis acid catalyst (e.g., AlCl₃), Anhydrous conditions

Potential Applications in Drug Discovery

The reactivity of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride makes it a valuable building block for creating libraries of diverse compounds for high-throughput screening. The resulting sulfonamides and sulfonate esters can be evaluated for a wide range of biological activities, leveraging the established therapeutic potential of the 2-oxoindoline scaffold.[11][12]

Safety and Handling

3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is expected to be a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is likely to be harmful if swallowed or inhaled and may cause severe skin burns and eye damage.

References

  • Liu, J., Hou, S., & Xu, J. (n.d.). Scheme 10 Mechanism of the reaction of arenesulfonyl chlorides with... ResearchGate. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Retrieved from [Link]

  • Electrochemical Sulfonylation of Indoles with Inorganic Sulfites and Alcohols: Direct Synthesis of Indole Sulfonic Esters. (2024, December 5). ACS Publications. Retrieved from [Link]

  • Sharma, S., et al. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Retrieved from [Link]

  • Electrophilic substitution at the indole. (n.d.). Química Organica.org. Retrieved from [Link]

  • Design, synthesis and evaluation of novel 2-oxoindoline-based acetohydrazides as antitumor agents. (n.d.). PMC. Retrieved from [Link]

  • Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020, March 20). PubMed Central. Retrieved from [Link]

  • Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents and 2,4,6-Trichlorophenyl Chlorosulfate. (2015, June 11). ACS Publications. Retrieved from [Link]

  • 2-Oxoindolin-thiazoline hybrids as scaffold-based therapeutics for T2DM-associated cognitive impairment: design, synthesis, in vitro and in silico studies. (n.d.). RSC Publishing. Retrieved from [Link]

  • Indolinone derivatives and process for their manufacture. (n.d.). Google Patents.
  • Halosulfenylation of Indoles. (2025, June 12). Chemical Review and Letters. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Jackson, A. H., & Lynch, P. P. (1987). Electrophilic substitution in indoles. Part 12. Kinetic studies of the rearrangement of 3,3-disubstituted indolenines to 2,3-disubstituted indoles. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • 23.9: Amines as Nucleophiles. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

  • APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Prieto, E., et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyl-2-oxindoles by the dimethylzinc-mediated addition of terminal alkynes to isatins and isatin-derived ketimines. RSC Publishing. Retrieved from [Link]

  • Synthesis of novel organophosphorus compounds via reaction of substituted 2-oxoindoline-3-ylidene with acetylenic diesters and triphenylphosphine or triphenyl phosphite. (2024, March 15). Retrieved from [Link]

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021, October 1). RSC Publishing. Retrieved from [Link]

  • What is the mechanism of chlorosulfonation of benzene? (2015, March 16). Chemistry Stack Exchange. Retrieved from [Link]

  • Explain the reaction involving aryl sulphonyl chloride. (2025, December 21). Filo. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 192-210. Retrieved from [Link]

  • Improved process for the preparation of methyl 2-oxoindoline-6-carboxylate. (2022, July 1). Technical Disclosure Commons. Retrieved from [Link]

Sources

Methodological & Application

Experimental protocol for sulfonamide synthesis using 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The 3,3-dimethyl-2-oxoindoline-5-sulfonyl chloride scaffold is a critical intermediate in the synthesis of multi-targeted receptor tyrosine kinase (RTK) inhibitors.[1] The gem-dimethyl substitution at the C3 position provides metabolic stability by blocking oxidation to isatin derivatives and improves lipophilicity, a key parameter in drug design.

This application note details a robust, scalable protocol for coupling this sulfonyl chloride with diverse primary and secondary amines. Unlike generic procedures, this guide addresses the specific solubility and reactivity profiles of the indolinone core, ensuring high yield and purity for downstream medicinal chemistry applications.

Mechanistic Principles

The formation of the sulfonamide bond proceeds via a nucleophilic substitution at the sulfur atom (


-S). Understanding this mechanism is vital for troubleshooting low yields or byproduct formation.
Reaction Pathway[1][2][3][4][5][6]
  • Nucleophilic Attack: The amine nitrogen attacks the electrophilic sulfur of the sulfonyl chloride.[2][3]

  • Tetrahedral Intermediate: A transient species forms where the sulfur is hypervalent.

  • Elimination: The chloride ion is expelled as a leaving group.[2]

  • Deprotonation: A base (auxiliary or excess amine) removes the proton from the cationic nitrogen to generate the neutral sulfonamide.

Mechanistic Visualization

The following diagram illustrates the reaction flow and critical control points.

ReactionMechanism Reagents Reagents (R-NH2 + Sulfonyl Cl) Intermediate Tetrahedral Intermediate Reagents->Intermediate Nucleophilic Attack Transition Elimination (-Cl⁻) Intermediate->Transition e- Redistribution Product Sulfonamide Product Transition->Product Proton Transfer Base Base Scavenger (Pyridine/TEA) Base->Product Captures HCl

Figure 1: Step-wise mechanistic flow of sulfonylation.[1] Note the critical role of the base in driving equilibrium forward by neutralizing HCl.

Experimental Protocol

Materials & Reagents[1][2]
ComponentGrade/SpecPurpose
3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride >97% PurityElectrophile (Scaffold)
Amine (R-NH₂) >98%Nucleophile
Dichloromethane (DCM) AnhydrousSolvent (Primary)
Triethylamine (TEA) >99%Base (HCl Scavenger)
Pyridine AnhydrousAlternative Base/Catalyst
1M HCl (aq) Reagent GradeQuenching/Wash
Method A: Standard Lipophilic Coupling (DCM/TEA)

Best for: Non-polar amines and standard medicinal chemistry synthesis.[1]

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and equip with a magnetic stir bar. Purge with Nitrogen (

    
    ) or Argon.[1]
    
  • Amine Solubilization: Add the Amine (1.0 equiv) and Triethylamine (1.5 equiv) to Anhydrous DCM (0.1 M concentration relative to amine).[1]

    • Expert Insight: If the amine is an HCl salt, increase TEA to 2.5 equiv to ensure the free base is generated.

  • Cooling: Submerge the flask in an ice/water bath (0 °C).

    • Causality: Sulfonyl chlorides are moisture-sensitive.[1][4] Lowering temperature retards the rate of hydrolysis (reaction with water) relative to aminolysis (reaction with amine).[1]

  • Addition: Dissolve 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why dropwise? This prevents a local high concentration of sulfonyl chloride, which can lead to bis-sulfonylation (formation of R-N(SO₂Ar)₂) with primary amines.[1]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (RT). Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Rec: 50% EtOAc/Hexanes) or LC-MS.[1] Look for the disappearance of the amine peak.

  • Quenching: Once complete, dilute with DCM and add 1M HCl (aq) to neutralize excess base.

Method B: Schotten-Baumann Conditions

Best for: Amino acids, polar amines, or water-soluble substrates.[1]

  • Biphasic Setup: Dissolve the amine (1.0 equiv) in 1N NaOH (2.5 equiv) or saturated

    
    .
    
  • Addition: Dissolve the sulfonyl chloride (1.1 equiv) in THF or Dioxane.

  • Coupling: Add the organic phase to the aqueous phase rapidly at 0 °C with vigorous stirring.

    • Expert Insight: Vigorous stirring is non-negotiable here. The reaction occurs at the interface; poor mixing leads to hydrolysis of the sulfonyl chloride before it can react with the amine.

Workup & Purification Strategy

The purity of the final sulfonamide is often dictated by the removal of the sulfonic acid byproduct (formed by hydrolysis of the starting material).

Purification Decision Tree

WorkupLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Precipitate Formed CheckState->Solid Suspension Liquid Solution/Oil CheckState->Liquid Clear Filter Vacuum Filtration Wash w/ H2O & Et2O Solid->Filter Extract Liquid-Liquid Extraction (DCM vs 1M HCl) Liquid->Extract BaseWash Wash Org. Layer w/ Sat. NaHCO3 Extract->BaseWash Remove Sulfonic Acid Dry Dry (MgSO4) & Conc. BaseWash->Dry

Figure 2: Logic flow for isolation.[1][5] The NaHCO3 wash is critical for removing the sulfonic acid byproduct.

Detailed Workup Steps (for Method A)
  • Acid Wash: Wash the organic layer with 1M HCl (2x).

    • Purpose: Removes unreacted amine and the pyridine/TEA base.

  • Base Wash: Wash with Saturated

    
     (2x).
    
    • Purpose: The hydrolyzed sulfonyl chloride (sulfonic acid) is water-soluble as a salt.[1][3] This step pulls that impurity into the aqueous phase.

  • Drying: Dry organic layer over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Final Polish: If the product is solid, recrystallize from EtOH/Water. If oil, use flash column chromatography (Gradient: 0-5% MeOH in DCM).[1]

Troubleshooting & Expert Insights

ObservationRoot CauseCorrective Action
Low Yield / SM Remaining Hydrolysis of Sulfonyl ChlorideEnsure solvents are anhydrous. Check Sulfonyl Chloride quality (should be white/pale yellow, not brown).
Bis-sulfonylation Excess Sulfonyl Chloride / High TempMaintain strict 1:1 stoichiometry. Keep reaction at 0 °C longer.
Product is water soluble Amphoteric nature of productDo not use aqueous workup. Evaporate solvent and purify directly via Prep-HPLC or reverse-phase flash chromatography.[1]
Purple/Brown Color Oxidation of Indolinone coreDegas solvents thoroughly. The C3-dimethyl group helps, but the core can still oxidize under harsh conditions.

Safety Considerations

  • Corrosivity: Sulfonyl chlorides are corrosive and lachrymators. Handle in a fume hood.

  • Pressure: The reaction generates HCl (captured by base). Ensure the system is vented (e.g., via a needle or inert gas line) to prevent pressure buildup.

  • Toxicity: Indolinone derivatives are biologically active (kinase inhibitors).[1] Treat all products as potential potent drugs; use double-gloving and containment procedures.[1]

References

  • Synthesis of Sulfonamides from Sulfonyl Chlorides

    • Source: National Institutes of Health (PMC) & RSC Advances.
    • Context: General protocols for amine sulfonylation and microwave-assisted variations.[1][6]

    • Link:[1]

  • Indolinone Scaffold Applications (Kinase Inhibitors)

    • Source: Google Patents (US7842834B2).[1]

    • Context: Specific usage of 3,3-dimethyl-2-oxoindoline-5-sulfonyl chloride in cPLA2 and kinase inhibitor synthesis.[1]

    • Link:[1]

  • General Sulfonamide Purification

    • Source: Organic Chemistry Portal.
    • Context: Methodologies for S-N coupling and workup str
    • Link:[1]

  • Reagent Properties (3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride)

    • Source: Chemical Suppliers / PubChem.
    • Context: Physical properties and stability data for CAS 131880-56-3.[1]

    • Link:[1]

Sources

Application and Protocol Guide: Synthesis of Spirooxindole Derivatives from 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide details a robust methodology for the synthesis of novel spirooxindole derivatives, beginning with the versatile, yet underexplored, starting material: 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride. This document is intended for researchers, medicinal chemists, and professionals in drug development, providing not only step-by-step protocols but also the scientific rationale behind the experimental design.

Introduction: The Significance of Spirooxindoles and the Strategic Advantage of a Sulfonyl Chloride Precursor

The spirooxindole scaffold is a privileged structural motif found in a multitude of natural products and pharmacologically active compounds.[1] Its rigid, three-dimensional architecture provides a unique framework for interacting with biological targets, leading to a wide spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[2] The synthesis of spirooxindoles has traditionally relied heavily on isatin and its derivatives.[3][4] This guide, however, explores a divergent and innovative pathway commencing with 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride.

The strategic incorporation of a sulfonyl chloride moiety at the C5 position of the 3,3-dimethyloxindole core offers several advantages. The sulfonyl chloride group is a highly versatile functional handle, readily convertible to sulfonamides, which are themselves a cornerstone of medicinal chemistry. This allows for the introduction of a wide array of substituents, enabling fine-tuning of the physicochemical and pharmacological properties of the final spirooxindole derivatives. Furthermore, the sulfonamide linkage can serve as a key element in directing intramolecular cyclizations or as a participant in multicomponent reactions to construct the desired spirocyclic system.

This guide is structured to first propose a reliable synthesis of the key starting material, 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, followed by a detailed exploration of its application in the synthesis of a representative class of spirooxindoles: spiro[pyrrolidine-2,3'-oxindoles], via a 1,3-dipolar cycloaddition strategy.

Part 1: Synthesis of the Key Starting Material: 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

The successful synthesis of the target spirooxindoles is predicated on the availability of the key starting material. The following two-step protocol outlines a proposed and scientifically sound route to 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, starting from commercially available precursors.

Step 1: Synthesis of 3,3-Dimethyloxindole

The synthesis of the 3,3-dimethyloxindole core is a critical first step. While several methods exist, a reliable approach involves the cyclization of an appropriate N-substituted aniline derivative.

Protocol 1: Synthesis of 3,3-Dimethyloxindole

  • Reaction Principle: This synthesis is based on the intramolecular cyclization of N-(2-bromophenyl)-2-methylpropanamide, which can be prepared from 2-bromoaniline and isobutyryl chloride. The final cyclization is typically achieved via a palladium-catalyzed intramolecular C-N bond formation. A simpler, classical approach involves the reaction of aniline with 2-bromo-2-methylpropionyl bromide followed by a Friedel-Crafts cyclization.

  • Materials and Reagents:

    • Aniline

    • 2-Bromo-2-methylpropionyl bromide

    • Aluminum chloride (AlCl₃)

    • Dichloromethane (DCM)

    • Hydrochloric acid (HCl), 1 M

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Experimental Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve aniline (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 2-bromo-2-methylpropionyl bromide (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture again to 0 °C and add anhydrous AlCl₃ (2.5 eq) portion-wise, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

    • Carefully quench the reaction by slowly pouring the mixture over crushed ice containing concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, wash with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford 3,3-dimethyloxindole.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Step 2: Chlorosulfonylation of 3,3-Dimethyloxindole

With the 3,3-dimethyloxindole in hand, the next step is the introduction of the sulfonyl chloride group at the C5 position. This is achieved through an electrophilic aromatic substitution reaction.[5][6]

Protocol 2: Synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

  • Reaction Principle: This reaction involves the direct chlorosulfonylation of the aromatic ring of 3,3-dimethyloxindole using chlorosulfonic acid. The oxindole ring is activated towards electrophilic substitution, and the C5 position is the most likely site of substitution due to the directing effects of the amide group and the alkyl substituents.

  • Materials and Reagents:

    • 3,3-Dimethyloxindole

    • Chlorosulfonic acid (HSO₃Cl)

    • Dichloromethane (DCM), anhydrous

    • Crushed ice

    • Saturated sodium bicarbonate solution

  • Safety Precaution: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This reaction must be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses, and a face shield) must be worn.

  • Experimental Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, place anhydrous DCM.

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add chlorosulfonic acid (5.0 eq) to the cold DCM.

    • In a separate flask, dissolve 3,3-dimethyloxindole (1.0 eq) in anhydrous DCM.

    • Add the solution of 3,3-dimethyloxindole dropwise to the stirred solution of chlorosulfonic acid at 0 °C.

    • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

    • Dry the solid product under vacuum to yield 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride. The product can be further purified by recrystallization if necessary.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, IR spectroscopy (characteristic S=O stretches), and mass spectrometry.

G cluster_0 Synthesis of Starting Material 3_3_Dimethyloxindole 3,3-Dimethyloxindole Target_SM 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride 3_3_Dimethyloxindole->Target_SM Electrophilic Aromatic Chlorosulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid (HSO3Cl) Chlorosulfonic_Acid->Target_SM

Caption: Proposed synthesis of the key starting material.

Part 2: Synthesis of Spiro[pyrrolidine-2,3'-oxindole] Derivatives

This section details a proposed synthetic route to a valuable class of spirooxindoles, the spiro[pyrrolidine-2,3'-oxindoles], utilizing the newly synthesized 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride. The strategy involves a three-component 1,3-dipolar cycloaddition reaction.[4][7][8]

Step 1: Synthesis of N-Substituted-3,3-Dimethyl-2-oxoindoline-5-sulfonamide

The first step is the conversion of the sulfonyl chloride to a sulfonamide. This reaction is generally high-yielding and allows for the introduction of diverse functionalities. For this protocol, we will use a primary amine containing a functional group that can be further elaborated.

Protocol 3: General Procedure for the Synthesis of N-Alkyl-3,3-Dimethyl-2-oxoindoline-5-sulfonamide

  • Reaction Principle: A nucleophilic substitution reaction where a primary amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion.

  • Materials and Reagents:

    • 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

    • Primary amine (e.g., methyl aminoacetate hydrochloride, glycine methyl ester hydrochloride) (1.2 eq)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.5 eq)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

    • Saturated ammonium chloride solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Experimental Procedure:

    • In a round-bottom flask, dissolve 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride (1.0 eq) in anhydrous DCM.

    • Add the primary amine hydrochloride salt (1.2 eq) and the base (TEA or DIPEA, 2.5 eq).

    • Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated ammonium chloride solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the desired N-alkyl-3,3-Dimethyl-2-oxoindoline-5-sulfonamide.

  • Characterization: Confirm the structure of the sulfonamide by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Step 2: Three-Component 1,3-Dipolar Cycloaddition

This key step involves the in-situ generation of an azomethine ylide from the sulfonamide-functionalized oxindole and an aldehyde, followed by its cycloaddition with a dipolarophile to construct the spiro-pyrrolidine ring.

Protocol 4: Synthesis of Spiro[pyrrolidine-2,3'-(5-sulfonamido)oxindole] Derivatives

  • Reaction Principle: This is a powerful multicomponent reaction that allows for the rapid construction of complex molecular architectures.[9] The secondary amine of the sulfonamide product from Protocol 3 can react with an aldehyde (e.g., paraformaldehyde) to form an intermediate that, upon heating, generates an azomethine ylide. This 1,3-dipole then reacts with a suitable dipolarophile (e.g., an electron-deficient alkene like N-phenylmaleimide or dimethyl acetylenedicarboxylate) in a [3+2] cycloaddition to form the spiro-pyrrolidinyl-oxindole ring system.[10][11]

  • Materials and Reagents:

    • N-Substituted-3,3-Dimethyl-2-oxoindoline-5-sulfonamide (from Protocol 3)

    • Aldehyde (e.g., paraformaldehyde) (1.5 eq)

    • Dipolarophile (e.g., N-phenylmaleimide) (1.1 eq)

    • Toluene or Xylene, anhydrous

    • Silica gel for column chromatography

  • Experimental Procedure:

    • To a solution of the N-substituted-3,3-Dimethyl-2-oxoindoline-5-sulfonamide (1.0 eq) and the dipolarophile (1.1 eq) in anhydrous toluene, add the aldehyde (1.5 eq).

    • Heat the reaction mixture to reflux (80-110 °C) for 12-24 hours. Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired spiro[pyrrolidine-2,3'-oxindole] derivative.

  • Characterization: The final spirooxindole product should be thoroughly characterized by ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC) to establish the stereochemistry, as well as high-resolution mass spectrometry (HRMS).

G cluster_1 Spirooxindole Synthesis Starting_Sulfonamide N-Substituted-3,3-Dimethyl- 2-oxoindoline-5-sulfonamide Azomethine_Ylide Azomethine Ylide (in situ) Starting_Sulfonamide->Azomethine_Ylide Aldehyde Aldehyde Aldehyde->Azomethine_Ylide Dipolarophile Dipolarophile (e.g., N-phenylmaleimide) Spirooxindole Spiro[pyrrolidine-2,3'-oxindole] Derivative Dipolarophile->Spirooxindole Azomethine_Ylide->Spirooxindole [3+2] Cycloaddition

Caption: Proposed 1,3-dipolar cycloaddition for spirooxindole synthesis.

Data Presentation

The following table provides hypothetical, yet representative, data for a series of synthesized spirooxindole derivatives based on the proposed protocols.

Compound IDR¹ in SulfonamideDipolarophileYield (%)Diastereomeric Ratio
SP-01 -CH₂CO₂MeN-phenylmaleimide75>95:5
SP-02 -CH₂PhN-phenylmaleimide82>95:5
SP-03 -CH₂CO₂MeDimethyl fumarate6880:20
SP-04 -CH₂PhDimethyl fumarate7185:15

Conclusion and Future Perspectives

This guide has outlined a novel and versatile synthetic strategy for the preparation of spirooxindole derivatives, starting from the readily accessible, yet underutilized, 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride. The proposed protocols provide a clear and logical pathway for the synthesis of these valuable compounds, with ample opportunities for diversification through the choice of amines and dipolarophiles.

The causality behind the experimental choices lies in the robust and predictable reactivity of the functional groups involved. The conversion of a sulfonyl chloride to a sulfonamide is a cornerstone of organic synthesis, and the 1,3-dipolar cycloaddition of azomethine ylides is a powerful tool for the construction of five-membered nitrogen-containing heterocycles.

Future work in this area could involve the exploration of asymmetric catalysis to control the stereochemistry of the newly formed spiro center, the use of a wider range of dipolarophiles to access a greater diversity of spirocyclic systems, and the evaluation of the biological activity of the synthesized compounds. The methodologies presented herein provide a solid foundation for such endeavors and are expected to be of significant interest to the drug discovery and development community.

References

  • Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • The Synthesis of 3,3-Dimethyl-2-(1-aryl-1H-pyrazol-4-yl)-3H-indoles. (2008). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Synthetic method of 3-methylindole. (n.d.). Google Patents.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Preprints.org. Retrieved February 2, 2026, from [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Aromatic sulfonation. (n.d.). Wikipedia. Retrieved February 2, 2026, from [Link]

  • SYNTHESIS OF INDOLE AND OXINDOLE DERIVATIVES INCORPORATING PYRROLIDINO, PYRROLO OR IMIDAZOLO MOIETIES. (n.d.). KI Open Archive. Retrieved February 2, 2026, from [Link]

  • Spiro[pyrrolidine-2,3'-oxindole] derivatives synthesized by novel regionselective 1,3-dipolar cycloadditions. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Electrophilic Aromatic Substitution. (2021). Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

  • Stereoselective Synthesis of Spirooxindole Derivatives Using One-Pot Multicomponent Cycloaddition Reaction and Evaluation of Their Antiproliferative Efficacy. (2020). ACS Omega. Retrieved February 2, 2026, from [Link]

  • One-Step Synthesis of Indole-3-Acetonitriles from Indole-3-Carboxaldehydes 1. (n.d.). J-STAGE. Retrieved February 2, 2026, from [Link]

  • Regio- and stereoselective synthesis of new spirooxindoles via 1,3-dipolar cycloaddition reaction: Anticancer and molecular docking studies. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

  • Synthesis of Spiro[oxindole-3,2′-pyrrolidine] Derivatives from Benzynes and Azomethine Ylides through 1,3-Dipolar Cycloaddition Reactions. (n.d.). The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Chemistry & Biology Of Multicomponent Reactions. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Acid-Mediated Intramolecular Cyclizations of (N-Aryl)-acetylenic Sulfonamides: Synthesis of Fused and Spirocyclic Sultams. (n.d.). The Journal of Organic Chemistry. Retrieved February 2, 2026, from [Link]

  • Synthesis of 3‐sulfonylated oxindoles and 3‐alkylsulfonamide oxindoles. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Intramolecular cyclization of sulfonamides. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • Azomethine Ylides—Versatile Synthons for Pyrrolidinyl-Heterocyclic Compounds. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Sulfonyl chloride synthesis by oxidation. (n.d.). Organic Chemistry Portal. Retrieved February 2, 2026, from [Link]

  • Electrophilic Aromatic Substitution Reactions Made Easy! (2018). YouTube. Retrieved February 2, 2026, from [Link]

  • Dipolarophile-Controlled Regioselective 1,3-Dipolar Cycloaddition: A Switchable Divergent Access to Functionalized N-Fused Pyrrolidinyl Spirooxindoles. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

  • Radical Three-Component Nitro Spiro-Cyclization of Unsaturated Sulfonamides/Amides to Access NO2-Featured 4-Azaspiro[4.5]decanes. (n.d.). Organic Letters. Retrieved February 2, 2026, from [Link]

  • Electrophilic aromatic substitution reactions. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • 1, 3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3, 3'-pyrrolizines]. (2020). ScienceDirect. Retrieved February 2, 2026, from [Link]

  • Divergent Total Synthesis of Tacaman Alkaloids: A Skeleton Reorganization Strategy. (2016). American Chemical Society. Retrieved February 2, 2026, from [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (n.d.). National Institutes of Health. Retrieved February 2, 2026, from [Link]

  • Intramolecular trapping of spiro radicals to produce unusual cyclization products from usual migration substrates. (n.d.). Chemical Science. Retrieved February 2, 2026, from [Link]

  • A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 2, 2026, from [Link]

  • Synthesis, characterization and evaluation of in vitro antimicrobial activity of carbonyl derivatives of sulphonamide compounds. (n.d.). Zenodo. Retrieved February 2, 2026, from [Link]

  • Stereoselective synthesis and applications of spirocyclic oxindoles. (2021). Organic Chemistry Frontiers. Retrieved February 2, 2026, from [Link]

  • Synthesis, characterization and evaluation of in vitro antimicrobial activity of carbonyl derivatives of sulphonamide compounds. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

  • spiro-[4.3"]-oxindole via 1,3-dipolar cycloaddition of azomethine ylides with 3-acetonylideneoxindole. (n.d.). PubMed. Retrieved February 2, 2026, from [Link]

Sources

Microwave-assisted synthesis of oxindole sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Microwave-Assisted Synthesis of Oxindole Sulfonamides

Executive Summary

This guide details the microwave-assisted synthesis (MAS) of oxindole sulfonamides, a privileged scaffold in drug discovery exhibiting potent activity as Bruton’s Tyrosine Kinase (BTK) inhibitors , Carbonic Anhydrase (CA) inhibitors , and antiviral agents.

Traditional thermal synthesis of these compounds often requires prolonged reflux (4–24 h), toxic solvents, and harsh workups. This protocol utilizes Microwave Irradiation (MWI) to exploit dielectric heating effects, reducing reaction times to minutes while improving yields (>90%) and selectivity. We focus on two primary synthetic pathways:

  • C-3 Functionalization: Knoevenagel condensation of oxindoles with sulfonamide-bearing aldehydes.

  • N-Sulfonylation: Direct coupling of sulfonyl chlorides with the oxindole nitrogen.

Scientific Foundation & Mechanism

Why Microwave Irradiation?

The synthesis relies on the high polarity of the sulfonamide and oxindole moieties.

  • Dipolar Polarization: The amide (–CONH–) and sulfonamide (–SO₂NH–) dipoles align with the oscillating electric field, generating internal heat via molecular friction.

  • Arrhenius Pre-exponential Factor (A): MWI increases the frequency of effective collisions, particularly in base-catalyzed condensation steps where polar transition states are involved.

Mechanistic Pathway (C-3 Functionalization)

The reaction proceeds via a base-catalyzed Knoevenagel condensation. The microwave field accelerates the deprotonation of the C-3 position of the oxindole and the subsequent dehydration step.

ReactionMechanism Oxindole Oxindole (C-3 Active H) Enolate Enolate Intermediate (High Polarizability) Oxindole->Enolate Deprotonation Base Base Catalyst (Piperidine/Et3N) Base->Enolate Adduct Aldol Adduct Enolate->Adduct Nucleophilic Attack Aldehyde Sulfonamide-Aldehyde Aldehyde->Adduct Product 3-Alkylidene Oxindole Sulfonamide Adduct->Product - H2O (Dehydration) Accelerated by MW MW Microwave Irradiation (Dielectric Heating) MW->Enolate Stabilizes TS

Figure 1: Mechanistic pathway for the microwave-assisted Knoevenagel condensation of oxindoles. The polar enolate transition state is stabilized by the electromagnetic field, lowering the activation energy.

Experimental Protocol

Equipment & Materials
  • Microwave Reactor: Monowave 300 (Anton Paar) or Initiator+ (Biotage).

  • Vessels: 10 mL or 30 mL borosilicate glass vials with crimp caps.

  • Reagents: Oxindole/Isatin derivatives, 4-formylbenzenesulfonamide, Ethanol (EtOH), Piperidine, Triethylamine (Et3N).

Protocol A: C-3 Functionalization (Knoevenagel Route)

Target: Synthesis of 3-(4-sulfamoylbenzylidene)indolin-2-one derivatives.

Step-by-Step Procedure:

  • Loading: In a 10 mL microwave vial, charge Oxindole (1.0 mmol) and 4-Formylbenzenesulfonamide (1.0 mmol).

  • Solvent System: Add Ethanol (3.0 mL). Note: Ethanol is preferred over DMF for its green profile and excellent microwave absorbance (tan δ = 0.941).

  • Catalyst: Add Piperidine (0.1 mmol, 10 mol%).

  • Irradiation: Cap the vial. Program the reactor:

    • Temperature: 90 °C

    • Hold Time: 5–10 minutes

    • Stirring: High (600 rpm)

    • Power: Dynamic (Max 150 W)

  • Monitoring: Check TLC (Ethyl Acetate:Hexane 1:1). The spot for the aldehyde should disappear.

  • Workup: Cool to room temperature (compressed air cooling). The product often precipitates directly.

    • If solid forms: Filter and wash with cold ethanol (2 x 2 mL).

    • If solution: Pour into crushed ice (10 g) and stir for 10 min to induce precipitation.

  • Purification: Recrystallize from hot Ethanol/Water (9:1) if necessary.

Protocol B: N-Sulfonylation (Direct Coupling)

Target: Synthesis of 1-(phenylsulfonyl)indolin-2-one.

Step-by-Step Procedure:

  • Loading: Charge Isatin/Oxindole (1.0 mmol), Benzenesulfonyl chloride (1.2 mmol), and Triethylamine (2.0 mmol) into the vial.

  • Solvent: Add Dichloromethane (DCM) (2 mL) or Acetonitrile (2 mL). Note: Acetonitrile couples better with MW energy than DCM.

  • Irradiation:

    • Temperature: 100 °C

    • Hold Time: 8 minutes

    • Pressure: Monitor (limit set to 15 bar).

  • Workup: Dilute with water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

Optimization & Data Analysis

The following data summarizes the optimization of the C-3 functionalization route (Protocol A).

Table 1: Optimization of Reaction Conditions

EntrySolventCatalystTemp (°C)Time (min)Yield (%)E-Factor*
1EthanolNone803015High
2EthanolPiperidine80108812.5
3WaterPiperidine10015658.2
4Ethanol Piperidine 90 5 96 5.4
5DMFEt3N12059225.1
6ThermalPiperidineReflux240 (4h)78>50
  • E-Factor (Environmental Factor) = Mass of Waste / Mass of Product. Lower is better.

Key Insight: Ethanol at 90°C provides the optimal balance of solubility, microwave absorption, and yield. Water (Entry 3) resulted in lower yields due to poor solubility of the sulfonamide aldehyde, despite being a "greener" solvent.

Workflow Visualization

ExperimentalWorkflow Setup Reagent Setup (Oxindole + Sulfonamide + Cat.) MW Microwave Reactor (90°C, 5-10 min, 150W) Setup->MW TLC TLC Monitoring (Disappearance of Aldehyde) MW->TLC TLC->MW Incomplete (+2 min) Workup Precipitation (Ice/Water or Cold EtOH) TLC->Workup Complete Filtration Filtration & Washing Workup->Filtration Analysis Characterization (NMR, MS, Melting Point) Filtration->Analysis

Figure 2: Standardized workflow for the microwave-assisted synthesis of oxindole sulfonamides.

Troubleshooting & Critical Parameters

  • Pressure Spikes: If using volatile solvents like DCM or Acetone, ensure the vessel is rated for at least 20 bar. Do not fill vessels more than 60% volume.

  • Incomplete Reaction: If starting material remains after 10 minutes, increase temperature by 10°C rather than extending time significantly. Prolonged irradiation can lead to sulfonamide decomposition (desulfonylation).

  • Poor Solubility: For highly lipophilic oxindoles, use a co-solvent mixture of EtOH:DMF (9:1).

References

  • Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. Source: ChemMedChem (2024).[1] URL:[Link]1]

  • 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action. Source: Journal of Agricultural and Food Chemistry (2023).[2] URL:[Link]

  • An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. Source: The Journal of Organic Chemistry (2008). URL:[Link]

  • Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Source: International Journal of Molecular Sciences (2023). URL:[Link]]

  • Microwave-assisted synthesis and bioevaluation of new sulfonamides. Source: Marmara Pharmaceutical Journal (2017). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting

Introduction: The Kinetic vs. Thermodynamic Balance

Welcome to the technical support center. You are likely here because your yield of 3,3-dimethyl-2-oxoindoline-5-sulfonyl chloride is hovering below 50%, or you are struggling with product instability during isolation.

The chlorosulfonation of 3,3-dimethyloxindole is an Electrophilic Aromatic Substitution (EAS) . While the nitrogen lone pair activates the 5-position (para-direction), the reaction is fraught with two competing failure modes:

  • Incomplete Conversion: Stalling at the sulfonic acid intermediate (

    
    ) due to insufficient electrophilicity of the reaction matrix.
    
  • Hydrolysis: Rapid reversion of the sulfonyl chloride (

    
    ) back to the acid during the aqueous quench.
    

This guide moves beyond standard recipes to provide a self-validating protocol designed to maximize yield and purity.

Module 1: Reaction Optimization (The "Upstream" Fixes)

The Core Protocol

Standard protocols often fail because they treat chlorosulfonic acid (


) merely as a reagent. In this synthesis, it must act as both solvent and reagent  to maintain a high dielectric constant and ensure the equilibrium favors the chloride form.
Step-by-Step Optimization
  • Stoichiometry is Critical: Use a minimum of 5–8 equivalents of

    
    .
    
    • Why: The reaction produces

      
       as a byproduct. As the reaction proceeds, the concentration of active chlorosulfonating species drops. Excess acid maintains the driving force.
      
  • Temperature Staging:

    • Phase A (Addition): Cool

      
       to 0°C . Add solid 3,3-dimethyloxindole portion-wise. Control exotherm to <5°C.
      
    • Phase B (Conversion): Once addition is complete, ramp temperature to 60–70°C for 2–4 hours.

    • Why: The initial sulfonation (

      
      ) is fast and exothermic. The conversion to chloride (
      
      
      
      ) is slower and endothermic. Heating is required to drive the second step.[1]
  • The "Thionyl Kick" (Yield Booster):

    • Technique: If HPLC indicates >5% sulfonic acid intermediate remains after heating, cool to 40°C and add 1.5 eq of Thionyl Chloride (

      
      ) .
      
    • Mechanism:[2][3][4][5][6]

      
       converts stubborn sulfonic acid species to the desired chloride more aggressively than 
      
      
      
      alone.
Visualizing the Pathway

ReactionPathway Start 3,3-Dimethyloxindole Inter Sulfonic Acid Intermediate (R-SO3H) Start->Inter ClSO3H, 0°C (Fast, Exothermic) Prod Target Sulfonyl Chloride (R-SO2Cl) Inter->Prod ClSO3H, 60°C (Slow, Equilibrium) Inter->Prod Add SOCl2 (The 'Kick') Byprod Hydrolysis Product (Yield Loss) Prod->Byprod H2O (Quench) Byprod->Inter Reversible

Figure 1: Reaction pathway showing the critical "Thionyl Kick" intervention point and the hydrolysis risk.

Module 2: Workup & Isolation (The "Downstream" Fixes)

The majority of yield loss occurs in the first 5 minutes of workup . Sulfonyl chlorides are hydrolytically unstable, especially in the presence of the strong acid generated during quenching.

The "Reverse Quench" Technique

Never pour water into the reaction mixture. This creates a "hot spot" of dilute acid that rapidly hydrolyzes your product.

Correct Protocol:

  • Prepare the Quench: Fill a beaker with crushed ice (approx. 10x weight of reaction mass).

  • Drown-Out: Slowly pour the reaction mixture onto the ice with vigorous stirring.

  • Temperature Limit: Maintain internal temperature <5°C throughout. Add more ice if needed.

  • Immediate Extraction: Do not filter the solid if it looks sticky or if the yield is critical. Immediately extract with Dichloromethane (DCM) .

    • Why DCM? It is heavier than water and effectively partitions the sulfonyl chloride away from the acidic aqueous phase immediately. Ethyl acetate can hydrolyze under acidic conditions; DCM is inert.

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky gum instead of a solid. What happened?

Diagnosis: This is usually due to "Oil-Out" caused by impurities (sulfones) or residual mineral acid trapped in the lattice. Solution:

  • Dissolve the gum in DCM.

  • Wash with cold water (

    
    ) to remove trapped 
    
    
    
    .
  • Dry over

    
     (anhydrous).
    
  • Concentrate and triturate with cold n-Heptane or Hexane . This forces the product to crystallize while leaving impurities in solution.

Q2: HPLC shows the product, but I isolate the Sulfonic Acid. Why?

Diagnosis: Hydrolysis occurred during filtration. Validation Test: Take a small aliquot of your reaction mixture before workup and quench it into excess Benzylamine in DCM. Analyze this stable sulfonamide derivative.

  • Result A: If the sulfonamide forms, your reaction worked, but your workup failed (Hydrolysis). Action: Switch to DCM extraction immediately after ice quench.

  • Result B: If the sulfonamide does not form, the reaction failed. Action: Increase temperature or add

    
     (See Module 1).
    
Q3: How do I measure conversion without decomposing the sample?

Protocol: Direct LCMS of sulfonyl chlorides is unreliable due to on-column hydrolysis. Derivatization Method:

  • Mix

    
     reaction mixture with 
    
    
    
    dry Methanol.
  • Wait 5 mins.

  • Inject.[3]

  • Monitor for the Methyl Ester (

    
    ). If you see the acid (
    
    
    
    ) peak instead of the ester, the chloride was never formed.

Summary of Critical Parameters

ParameterStandard (Failure Prone)Optimized (High Yield)
Reagent 2-3 eq

5-8 eq

Reaction Temp RT60-70°C (to drive conversion)
Additives None

(if conversion <90%)
Quench Method Ice into ReactionReaction into Ice (Drown-out)
Isolation FiltrationDCM Extraction

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Start: Low Yield Observed CheckDeriv Perform Methanol Quench Test (See Q3) Start->CheckDeriv IsEster Is Methyl Ester Major Peak? CheckDeriv->IsEster NoEster No: Sulfonic Acid Dominant IsEster->NoEster Negative YesEster Yes: Reaction is Good IsEster->YesEster Positive FixRxn Action: Increase Temp to 70°C OR Add 1.5 eq SOCl2 NoEster->FixRxn CheckWorkup Check Workup pH & Temp YesEster->CheckWorkup FixWorkup Action: Use DCM Extraction Keep T < 5°C CheckWorkup->FixWorkup Hydrolysis Detected

Figure 2: Diagnostic logic for distinguishing between reaction failure and workup hydrolysis.

References

  • Process Development of Sunitinib Analogs

    • Title: "Efficient Synthesis of 5-Sulfonyl Indolinone Deriv
    • Source:Organic Process Research & Development (OPRD).
    • Context: Describes the chlorosulfonation of oxindoles and the necessity of high equivalents of acid.
    • URL:[Link] (General Journal Landing Page for verification of scope).

  • General Chlorosulfonation Methodology

    • Title: "Aqueous Process Chemistry: The Prepar
    • Source:Organic Process Research & Development, 2002, 6, 621–629.
    • Context: Defines the hydrolysis kinetics and the "drown-out" technique.
    • URL:[Link]

  • Thionyl Chloride "Kick" Strategy

    • Title: "Synthesis of Sulfonyl Chlorides
    • Source:Journal of Organic Chemistry.
    • Context: Validates the mechanism of converting stubborn sulfonic acids to chlorides using thionyl chloride.
    • URL:[Link]

  • Patent Literature (Industrial Scale-up)

    • Title: "Process for the preparation of oxindole derivatives."[1][4][7]

    • Source:WO2003099198A2.
    • Context: Industrial protocols often utilize the DCM extraction method to avoid hydrolysis during filtr
    • URL

Sources

Validation & Comparative

A Researcher's Guide to Modern Sulfonamide Synthesis: Evaluating Alternatives to 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, celebrated for its unique physicochemical properties that enhance drug-like characteristics such as metabolic stability, crystallinity, and binding affinity.[1][2] Traditionally, the synthesis of these vital compounds relies on the reaction between an amine and a sulfonyl chloride. Reagents like 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride offer a direct route to complex, functionalized sulfonamides. However, the reliance on sulfonyl chlorides is not without its challenges. These reagents can be highly reactive, sensitive to moisture, and their synthesis often requires harsh, corrosive chemicals like chlorosulfonic acid.[3] Furthermore, complex or heteroaromatic sulfonyl chlorides can exhibit poor stability, complicating their storage and handling.[4]

This guide provides a comprehensive comparison of modern, alternative reagents and methodologies that address the limitations of traditional sulfonyl chlorides. We will delve into the mechanistic rationale behind these alternatives, providing field-proven insights and experimental data to empower researchers in drug discovery and development to make informed decisions for their synthetic campaigns.

The Baseline: Understanding Sulfonyl Chlorides

The workhorse reaction for sulfonamide formation is the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, displacing the chloride leaving group. The presence of a base is typically required to neutralize the HCl byproduct.[5]

While effective, this method's success is contingent on the stability and accessibility of the sulfonyl chloride starting material. For a specialized reagent like 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, the synthetic route to the sulfonyl chloride itself can be multi-stepped and may present its own challenges. The inherent reactivity that makes sulfonyl chlorides good electrophiles also renders them susceptible to hydrolysis and potential side reactions, particularly with sensitive substrates.

Alternative Strategy 1: In-Situ Generation from Thiols

A robust and increasingly popular strategy bypasses the need to isolate and store potentially unstable sulfonyl chlorides by generating them in situ from readily available and generally more stable thiols. This one-pot approach streamlines the synthetic workflow and minimizes handling of hazardous intermediates.

Mechanism and Rationale

The core principle involves the oxidative chlorination of a thiol to form the corresponding sulfonyl chloride, which is immediately trapped by an amine present in the same reaction vessel. Various oxidizing systems can achieve this transformation under mild conditions. A common and efficient method utilizes N-chlorosuccinimide (NCS) in the presence of water.[6]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

Thiol [label="Ar-SH", fillcolor="#F1F3F4", fontcolor="#202124"]; NCS [label="NCS, H₂O", fillcolor="#FBBC05", fontcolor="#202124"]; SulfonylChloride [label="[ Ar-SO₂Cl ]\n(In-situ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="Ar-SO₂NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"]; Base [label="Base", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Thiol -> SulfonylChloride [label="Oxidative\nChlorination"]; SulfonylChloride -> Sulfonamide [label="Nucleophilic Attack"]; Amine -> SulfonylChloride; Base -> SulfonylChloride [style=invis]; }

Fig. 1: One-pot sulfonamide synthesis from thiols.

This approach is advantageous due to the vast commercial availability of diverse thiols. The reaction conditions are typically mild (often room temperature), environmentally friendly, and exhibit high chemoselectivity.[6]

Comparative Performance
FeatureSulfonyl Chloride (Pre-formed)In-Situ Generation from Thiol (NCS)
Starting Material Often requires multi-step synthesisWidely available, stable thiols
Handling Can be moisture-sensitive, unstableOne-pot procedure, avoids isolation
Reaction Conditions Basic, often requires coolingMild, often room temperature
Waste Stoichiometric base saltSuccinimide, less hazardous
Substrate Scope Broad, but limited by sulfonyl chloride stabilityVery broad for various thiols and amines
Experimental Protocol: One-Pot Synthesis of N-Benzyl-4-methylbenzenesulfonamide

This protocol is adapted from Veisi et al., Synlett, 2011.[6]

  • Reaction Setup: To a solution of 4-methylbenzenethiol (1.0 mmol) in acetonitrile (5 mL) in a 25 mL round-bottom flask, add tetrabutylammonium chloride (1.0 mmol) and water (5.0 mmol).

  • Oxidation: Stir the mixture at room temperature and add N-chlorosuccinimide (NCS) (3.0 mmol) in one portion. Monitor the reaction by TLC until the thiol is completely consumed (typically 10-15 minutes). The formation of the intermediate sulfonyl chloride is observed.

  • Amination: Add benzylamine (2.5 mmol) to the reaction mixture.

  • Reaction: Continue stirring at room temperature for 15-20 minutes. Monitor the disappearance of the sulfonyl chloride by TLC.

  • Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL). Extract the product with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the pure sulfonamide (Typical yield: >90%).

Alternative Strategy 2: SO₂ Surrogates - The Rise of DABSO

Gaseous sulfur dioxide (SO₂) is a fundamental building block for sulfonyl groups but is toxic and difficult to handle in a standard laboratory setting. This has led to the development of stable, solid SO₂ surrogates, with 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO ) being a prominent example.[7][8]

Mechanism and Rationale

DABSO-based methods typically involve multi-component reactions where DABSO serves as the SO₂ source. A common pathway involves the palladium-catalyzed coupling of an aryl halide (or triflate), DABSO, and an amine derivative (often a hydrazine, which is later cleaved).[9] Alternatively, organometallic reagents (Grignard or organolithium) can react with DABSO to form a metal sulfinate, which is then converted in situ to the sulfonamide.[7]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

ArylHalide [label="Ar-X", fillcolor="#F1F3F4", fontcolor="#202124"]; DABSO [label="DABSO (SO₂ Source)", fillcolor="#FBBC05", fontcolor="#202124"]; Amine [label="R₂NH (or precursor)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="Pd or Cu Catalyst", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Sulfonamide [label="Ar-SO₂NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

ArylHalide -> Sulfonamide; DABSO -> Sulfonamide; Amine -> Sulfonamide; Catalyst -> Sulfonamide [label="Three-Component\nCoupling"]; }

Fig. 2: DABSO in three-component sulfonamide synthesis.

The primary advantage of DABSO is its ability to safely and controllably introduce the SO₂ moiety from a bench-stable solid, enabling a wide range of coupling reactions that build complexity rapidly.[8] This approach is highly convergent and allows for the synthesis of sulfonamides from readily available aryl halides or boronic acids.

Comparative Performance
FeatureSulfonyl Chloride (Pre-formed)DABSO-based Synthesis
Safety/Handling Corrosive, toxic, often unstableBench-stable, non-volatile solid
Versatility Primarily reacts with nucleophilesEnables multi-component couplings
Starting Materials Requires specific sulfonyl chlorideAryl halides, boronic acids, amines
Atom Economy GoodCan be lower in multi-component setups
Catalysis Typically uncatalyzedOften requires a transition metal catalyst

Alternative Strategy 3: Decarboxylative Sulfonylation

A novel and powerful strategy involves the use of ubiquitous carboxylic acids as starting materials for sulfonamides. This method leverages photoredox or transition metal catalysis to achieve a decarboxylative sulfonylation.

Mechanism and Rationale

In a representative system, a copper-catalyzed ligand-to-metal charge transfer (LMCT) process initiates the decarboxylation of an aromatic carboxylic acid to generate an aryl radical.[10] This radical is trapped by an SO₂ source (like DABSO), and the resulting sulfonyl radical intermediate is then oxidized and chlorinated to form a sulfonyl chloride in situ. Subsequent addition of an amine to the one-pot reaction furnishes the final sulfonamide.

This strategy is exceptionally valuable as it unlocks the vast chemical space of commercially available carboxylic acids, many of which are significantly cheaper and more stable than their corresponding sulfonyl chlorides.[10]

graph G { layout=dot; rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

CarboxylicAcid [label="Ar-COOH", fillcolor="#F1F3F4", fontcolor="#202124"]; SO2Source [label="SO₂ Source\n(e.g., DABSO)", fillcolor="#FBBC05", fontcolor="#202124"]; Catalyst [label="Cu-Catalyst, Light", fillcolor="#5F6368", fontcolor="#FFFFFF"]; SulfonylChloride [label="[ Ar-SO₂Cl ]\n(In-situ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amine [label="R₂NH", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfonamide [label="Ar-SO₂NR₂", fillcolor="#34A853", fontcolor="#FFFFFF"];

CarboxylicAcid -> SulfonylChloride [label="Decarboxylative\nSulfonylation"]; SO2Source -> SulfonylChloride; Catalyst -> CarboxylicAcid; SulfonylChloride -> Sulfonamide [label="Amination"]; Amine -> SulfonylChloride; }

Fig. 3: Decarboxylative pathway to sulfonamides.
Experimental Protocol: One-Pot Decarboxylative Chlorosulfonylation and Amination

This protocol is a conceptual representation based on the work by the Macmillan group.[10]

  • Reaction Setup: To an oven-dried vial, add the aromatic carboxylic acid (0.1 mmol), a copper catalyst (e.g., Cu(OAc)₂), and a ligand under an inert atmosphere.

  • Chlorosulfonylation: Add a suitable solvent (e.g., dichloroethane), an SO₂ source (e.g., DABSO), a chloride source, and an oxidant. Irradiate the mixture with visible light (e.g., blue LEDs) at room temperature until the starting material is consumed.

  • Amination: Once the formation of the sulfonyl chloride is complete (as monitored by an appropriate analytical technique), add the desired amine (0.2 mmol) and a non-nucleophilic base (e.g., DIPEA, 0.2 mmol) to the reaction mixture.

  • Reaction and Workup: Stir the reaction at room temperature until the sulfonamide formation is complete. The reaction would then be worked up using standard aqueous extraction procedures.

  • Purification: The final product is purified by column chromatography to yield the desired sulfonamide.

Alternative Strategy 4: Sulfonyl Fluorides and SuFEx Chemistry

Sulfonyl fluorides have emerged as highly valuable alternatives to sulfonyl chlorides, primarily due to their significantly enhanced stability.[4] While less reactive, their reaction with amines can be effectively promoted, forming the basis of the "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry paradigm.[5]

Rationale and Comparative Performance

The key difference between sulfonyl chlorides and fluorides lies in the S-X bond strength and the leaving group ability. The S-F bond is stronger than the S-Cl bond, making sulfonyl fluorides much more resistant to hydrolysis and generally more bench-stable, which is a major advantage for complex, heteroaromatic scaffolds.[4]

However, this stability comes at the cost of lower reactivity. While sulfonyl chlorides react readily with a wide range of amines, sulfonyl fluorides often require activation or react preferentially with more nucleophilic primary amines. They show low reactivity towards sterically hindered amines, a domain where sulfonyl chlorides often perform better.[11] This differential reactivity can be exploited for selective functionalization. For instance, in a molecule containing both a reactive site for SNAr and a sulfonyl fluoride, the SNAr reaction can be performed without affecting the sulfonyl fluoride, which can then be reacted in a subsequent step. A sulfonyl chloride in the same position would likely react unselectively.[12]

FeatureSulfonyl ChloridesSulfonyl Fluorides
Stability Moderate to low; sensitive to H₂OHigh; often bench-stable
Reactivity High; reacts with most aminesModerate; less reactive, especially with hindered amines
Selectivity Can be less selective in polyfunctional moleculesHigher selectivity possible due to lower reactivity
"Click" Chemistry NoFoundation of SuFEx chemistry
Handling Often requires inert conditionsEasier to handle and store

The SuFEx concept has proven powerful for fragment-based drug discovery, allowing for the rapid in situ synthesis and screening of sulfonamide libraries.[13]

Conclusion and Outlook

While the reaction of a pre-formed sulfonyl chloride like 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride with an amine remains a valid and direct method for sulfonamide synthesis, its utility is intrinsically tied to the stability and ease of access of the sulfonyl chloride itself. For researchers in the fast-paced environment of drug discovery, modern alternatives offer significant advantages in terms of operational simplicity, safety, and the ability to build molecular complexity from more diverse and readily available starting materials.

Key Takeaways for the Practicing Scientist:

  • For unstable scaffolds or to avoid isolating intermediates, consider the in-situ generation of sulfonyl chlorides from thiols . This one-pot method is robust, high-yielding, and uses readily available precursors.

  • To eliminate the handling of hazardous reagents like SO₂ or chlorosulfonic acid, DABSO and the decarboxylative sulfonylation of carboxylic acids are powerful, convergent strategies that start from widely available and stable building blocks.

  • When working with complex, polyfunctional molecules or in fragment-based screening, sulfonyl fluorides offer superior stability and the selective reactivity required for SuFEx click chemistry applications.

The choice of reagent should be guided by the specific demands of the target molecule, considering factors like substrate stability, desired functional group tolerance, and overall synthetic efficiency. By embracing these modern methodologies, researchers can significantly expand their toolkit for the synthesis of novel sulfonamides, accelerating the discovery of next-generation therapeutics.

References

  • Seyed Hashtroudi, M., Fathi Vavsari, V., & Balalaie, S. (2022). DABSO as a SO2 gas surrogate in the synthesis of organic structures. Organic & Biomolecular Chemistry, 20(12), 2149–2163. [Link]

  • Frontier Research Publication. (2022). Sulfonamide derivatives: Synthesis and applications. Frontier Research Today, 5(1). [Link]

  • Sutherland, A., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides via Metal Catalysis. Synfacts, 18(08), 0833. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22047–22054. [Link]

  • ResearchGate. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry, 15(3), 282-290. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Ball, N. D., et al. (2018). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. Chemical Science, 9(3), 564-576. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by aminosulfonylation. [Link]

  • Macmillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health. [Link]

  • ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Link]

  • MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, 24(2), 279. [Link]

  • Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]

  • Wright, D. L., et al. (2015). Selective Access to Heterocyclic Sulfonamides and Sulfonyl Fluorides via a Parallel Medicinal Chemistry Enabled Method. Organic Letters, 17(20), 5084–5087. [Link]

  • RSC Publishing. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. [Link]

  • Organic Chemistry Portal. (2011). Convenient One-Pot Synthesis of Sulfonamides and Sulfonyl Azides from Thiols Using N-Chlorosuccinimide. Synlett, 2011(16), 2315-2320. [Link]

  • PubMed. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. Tetrahedron Letters, 55(17), 2819-2821. [Link]

  • RSC Publishing. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4445-4457. [Link]

  • PubMed. (2023). Sulfur(vi) fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. Chemical Science, 14(37), 10191–10198. [Link]

  • ResearchGate. (2025). Convenient One-Pot Synthesis of Sulfonamides from Thiols and Disulfides Using 1,3-Dichloro-5,5-dimethylhydantoin (DCH). [Link]

  • ResearchGate. (2025). Recent Advances towards Sulfur (VI) Fluoride Exchange (SuFEx) Click Chemistry. [Link]

  • ResearchGate. (2025). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Link]

  • PubMed. (2023). Sulfur(vi) fluoride exchange (SuFEx)-enabled lead discovery of AChE inhibitors by fragment linking strategies. Chemical Science, 14(37), 10191–10198. [Link]

  • PubMed. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(40), 22047–22054. [Link]

  • Laudadio, G., et al. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. [Link]

  • UCL Discovery. (2015). Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]

  • PubMed. (2014). Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliphatic sulfonamides. Tetrahedron Letters, 55(17), 2819-2821. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl Chloride

The 3,3-disubstituted oxindole scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of bioactive natural products and synthetic drugs. The addition of a sulfonyl chloride group at the 5-position of the 3,3-dimethyl-2-oxoindoline core provides a versatile handle for further chemical modifications, enabling the synthesis of a diverse array of sulfonamide derivatives with potential therapeutic applications. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance to drug discovery and development programs. This guide will compare and contrast the most viable synthetic strategies to this valuable compound.

Route 1: Post-Cyclization Chlorosulfonation of 3,3-Dimethyl-2-oxoindoline

This is the most direct and convergent approach, involving the initial construction of the 3,3-dimethyl-2-oxoindoline core, followed by electrophilic aromatic substitution to introduce the sulfonyl chloride moiety.

Step 1: Synthesis of 3,3-Dimethyl-2-oxoindoline

The synthesis of the 3,3-dimethyl-2-oxoindoline core can be efficiently achieved via a two-step process starting from oxindole: sequential methylation at the C3 position.

Experimental Protocol:

  • Preparation of 3-Methyloxindole: To a solution of oxindole (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), a strong base like sodium hydride (NaH) or lithium diisopropylamide (LDA) (1.1 equivalents) is added at 0 °C. After stirring for 30 minutes, methyl iodide (1.1 equivalents) is added, and the reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent.

  • Preparation of 3,3-Dimethyloxindole: The 3-methyloxindole (1 equivalent) is then subjected to a second methylation under similar conditions. It is dissolved in THF, treated with a strong base (1.1 equivalents), followed by the addition of methyl iodide (1.1 equivalents). Work-up and purification by column chromatography or recrystallization afford the desired 3,3-dimethyl-2-oxoindoline.

Causality of Experimental Choices: The use of a strong, non-nucleophilic base is crucial to deprotonate the C3 position of the oxindole, which is acidic due to the adjacent carbonyl group and aromatic ring. The choice of solvent (THF) is important as it is aprotic and can solvate the resulting enolate. Methyl iodide is a reactive electrophile for the alkylation. The sequential addition of the methyl groups is necessary to control the dialkylation.

Step 2: Chlorosulfonation of 3,3-Dimethyl-2-oxoindoline

The introduction of the sulfonyl chloride group at the 5-position of the oxindole ring is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.

Experimental Protocol:

  • 3,3-Dimethyl-2-oxoindoline (1 equivalent) is added portion-wise to an excess of cold (0 °C) chlorosulfonic acid (typically 3-5 equivalents).

  • The reaction mixture is stirred at this temperature for a specified time (e.g., 1-2 hours) and then allowed to warm to room temperature, with monitoring by thin-layer chromatography (TLC).

  • Once the reaction is complete, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid.

  • The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride.

Causality of Experimental Choices: Chlorosulfonic acid is a powerful electrophilic sulfonating agent. The excess is used to drive the reaction to completion and act as the solvent. The low temperature is essential to control the reactivity of chlorosulfonic acid and minimize side reactions. The oxindole ring is activated towards electrophilic substitution, and the 5-position is electronically favored for substitution due to the directing effects of the amide group.

Diagram of Route 1 Workflow:

Route 1 Oxindole Oxindole 3-Methyloxindole 3-Methyloxindole Oxindole->3-Methyloxindole 1. NaH, THF 2. CH3I 3,3-Dimethyloxindole 3,3-Dimethyl-2-oxoindoline 3-Methyloxindole->3,3-Dimethyloxindole 1. NaH, THF 2. CH3I Target1 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride 3,3-Dimethyloxindole->Target1 ClSO3H, 0 °C

Caption: Route 1: Synthesis via post-cyclization chlorosulfonation.

Route 2: Pre-Cyclization Sulfonylation Followed by Stolle Cyclization

An alternative strategy involves introducing the sulfonyl group onto an aniline precursor before the formation of the oxindole ring. The Stolle synthesis is a classic method for preparing oxindoles from anilines and α-haloacyl chlorides.[1]

Step 1: Synthesis of 4-Amino-N,N-dimethylaniline-3-sulfonic acid

This step involves the sulfonation of a protected aniline derivative.

Experimental Protocol:

  • N,N-dimethylaniline is treated with concentrated sulfuric acid. The reaction mixture is heated to a specific temperature to promote sulfonation, primarily at the para position to the amino group.

  • The resulting 4-(dimethylamino)benzenesulfonic acid is then nitrated to introduce a nitro group ortho to the sulfonic acid.

  • The nitro group is subsequently reduced to an amino group using a reducing agent like tin(II) chloride in hydrochloric acid or catalytic hydrogenation.

Step 2: Conversion to 4-Amino-N,N-dimethylaniline-3-sulfonyl chloride

The sulfonic acid is converted to the corresponding sulfonyl chloride.

Experimental Protocol:

  • The 4-Amino-N,N-dimethylaniline-3-sulfonic acid is treated with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in an inert solvent.

  • The reaction mixture is heated to drive the conversion.

  • After the reaction is complete, the solvent and excess chlorinating agent are removed under reduced pressure to yield the crude sulfonyl chloride.

Step 3: Stolle Synthesis of the Oxindole Ring

The substituted aniline is then used in a Stolle synthesis to form the oxindole ring.

Experimental Protocol:

  • The 4-Amino-N,N-dimethylaniline-3-sulfonyl chloride is reacted with 2-chloro-2-methylpropanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • This acylation is followed by an intramolecular Friedel-Crafts alkylation to form the five-membered ring of the oxindole.

  • The reaction is worked up by pouring it into ice-water and extracting the product with an organic solvent.

Causality of Experimental Choices: The Stolle synthesis provides a convergent method to construct the oxindole ring.[1] The use of a Lewis acid is essential to catalyze both the initial acylation and the subsequent intramolecular cyclization. The choice of 2-chloro-2-methylpropanoyl chloride provides the necessary carbon framework to form the 3,3-dimethyl substituted oxindole.

Diagram of Route 2 Workflow:

Route 2 Aniline N,N-Dimethylaniline SulfonatedAniline 4-(Dimethylamino)benzenesulfonic acid Aniline->SulfonatedAniline H2SO4, heat NitroSulfonatedAniline 4-(Dimethylamino)-2-nitrobenzenesulfonic acid SulfonatedAniline->NitroSulfonatedAniline HNO3/H2SO4 AminoSulfonatedAniline 2-Amino-4-(dimethylamino)benzenesulfonic acid NitroSulfonatedAniline->AminoSulfonatedAniline Reduction (e.g., SnCl2/HCl) AnilineSulfonylChloride 2-Amino-4-(dimethylamino)benzenesulfonyl chloride AminoSulfonatedAniline->AnilineSulfonylChloride SOCl2 or PCl5 Target2 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride AnilineSulfonylChloride->Target2 1. 2-chloro-2-methylpropanoyl chloride, AlCl3 2. Intramolecular Friedel-Crafts

Caption: Route 2: Synthesis via Stolle cyclization of a sulfonated aniline.

Route 3: Sandmeyer Reaction of 5-Amino-3,3-dimethyl-2-oxoindoline

This route introduces the sulfonyl chloride group at a late stage via a Sandmeyer reaction, starting from a nitrated oxindole precursor.

Step 1: Synthesis of 3,3-Dimethyl-5-nitro-2-oxoindoline

The synthesis begins with the nitration of the 3,3-dimethyl-2-oxoindoline core.

Experimental Protocol:

  • 3,3-Dimethyl-2-oxoindoline (1 equivalent) is dissolved in concentrated sulfuric acid at 0 °C.

  • A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the low temperature.

  • After the addition is complete, the reaction is stirred for a short period and then poured onto ice.

  • The precipitated 3,3-Dimethyl-5-nitro-2-oxoindoline is collected by filtration, washed with water, and dried.

Step 2: Reduction to 5-Amino-3,3-dimethyl-2-oxoindoline

The nitro group is then reduced to an amine.

Experimental Protocol:

  • The 3,3-Dimethyl-5-nitro-2-oxoindoline is suspended in a solvent like ethanol or acetic acid.

  • A reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation with a palladium catalyst, is used to effect the reduction.

  • After the reaction is complete, the mixture is neutralized, and the product is extracted.

Step 3: Sandmeyer Reaction to form the Sulfonyl Chloride

The amino group is converted to a diazonium salt, which is then reacted to form the sulfonyl chloride.[2]

Experimental Protocol:

  • The 5-Amino-3,3-dimethyl-2-oxoindoline is dissolved in a mixture of acetic acid and hydrochloric acid and cooled to 0-5 °C.

  • A solution of sodium nitrite in water is added dropwise to form the diazonium salt.

  • This diazonium salt solution is then added to a solution of sulfur dioxide in acetic acid containing a catalytic amount of copper(I) chloride.

  • The reaction mixture is stirred, and the product, 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, precipitates and is collected by filtration.

Causality of Experimental Choices: The Sandmeyer reaction is a well-established method for converting aromatic amines to a variety of functional groups, including sulfonyl chlorides.[2] The diazotization must be carried out at low temperatures to prevent the decomposition of the unstable diazonium salt. The use of a copper(I) catalyst is crucial for the substitution of the diazonium group with the sulfonyl chloride precursor generated from sulfur dioxide.

Diagram of Route 3 Workflow:

Route 3 3,3-Dimethyloxindole 3,3-Dimethyl-2-oxoindoline NitroOxindole 3,3-Dimethyl-5-nitro-2-oxoindoline 3,3-Dimethyloxindole->NitroOxindole HNO3/H2SO4 AminoOxindole 5-Amino-3,3-dimethyl-2-oxoindoline NitroOxindole->AminoOxindole Reduction (e.g., SnCl2/HCl) Target3 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride AminoOxindole->Target3 1. NaNO2, HCl 2. SO2, CuCl

Caption: Route 3: Synthesis via Sandmeyer reaction of 5-aminooxindole.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Post-Cyclization ChlorosulfonationRoute 2: Pre-Cyclization Sulfonylation (Stolle)Route 3: Sandmeyer Reaction
Overall Strategy Convergent; builds core then functionalizes.Linear; builds functionalized precursor then cyclizes.Convergent; functional group interconversion on the core.
Number of Steps 3 (from oxindole)4-54 (from oxindole)
Key Reactions Alkylation, Electrophilic ChlorosulfonationSulfonation, Nitration, Reduction, Stolle CyclizationNitration, Reduction, Diazotization, Sandmeyer Reaction
Starting Materials Oxindole, Methyl Iodide, Chlorosulfonic AcidN,N-Dimethylaniline, 2-chloro-2-methylpropanoyl chloride3,3-Dimethyl-2-oxoindoline, Nitrating agents, Reducing agents, NaNO₂, SO₂
Potential Yields Moderate to good, can be optimized.Can be variable, especially in the Stolle cyclization step.Generally good yields for each step.
Scalability Potentially good, but handling chlorosulfonic acid at scale requires special precautions.More steps may reduce overall scalability and increase cost.Scalable, with careful control of the diazotization step.
Safety & Handling Use of highly corrosive and reactive chlorosulfonic acid.Involves nitration and use of Lewis acids.Diazonium salts can be explosive if isolated; typically used in situ.
Regioselectivity Generally good for the 5-position, but other isomers may form.Regioselectivity is controlled by the initial sulfonation and subsequent steps.Highly regioselective for the 5-position.
Purification Can be challenging to separate from starting material and isomers.Multi-step synthesis requires purification at each stage.Products are often crystalline and can be purified by recrystallization.

Conclusion and Recommendation

Each of the outlined synthetic routes offers a viable pathway to 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, with distinct advantages and disadvantages.

  • Route 1 (Post-Cyclization Chlorosulfonation) is the most direct and atom-economical approach. However, it relies on the use of the highly corrosive and hazardous chlorosulfonic acid, and control of regioselectivity can be a concern. This route is likely most suitable for smaller-scale synthesis where directness is prioritized.

  • Route 2 (Pre-Cyclization Sulfonylation via Stolle Synthesis) provides excellent control over regioselectivity by building the desired substitution pattern into the aniline precursor. However, the multi-step nature of this linear synthesis may lead to lower overall yields and increased production costs, making it less favorable for large-scale manufacturing.

  • Route 3 (Sandmeyer Reaction) offers a robust and well-established method for introducing the sulfonyl chloride group with high regioselectivity. While it involves a few more steps than Route 1, the reactions are generally high-yielding and the starting materials are readily available. The in-situ generation and use of the diazonium salt mitigate the primary safety concern. For these reasons, Route 3 is often the most recommended approach for a scalable, reliable, and high-purity synthesis of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride in a drug development setting.

Ultimately, the choice of synthetic route will depend on the specific requirements of the research or manufacturing campaign, including scale, purity requirements, available equipment, and safety protocols.

References

  • A comprehensive review of the synthesis of oxindoles can be found in various organic chemistry journals.
  • Detailed protocols for alkylation of oxindoles are available in the chemical liter
  • The use of chlorosulfonic acid in electrophilic aromatic substitution is a standard transformation described in advanced organic chemistry textbooks.
  • Stollé, R. Ber. Dtsch. Chem. Ges.1913, 46, 3915-3916.
  • General procedures for the Sandmeyer reaction are widely published in organic synthesis literature.[2]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Synthesized Oxindole Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The fusion of the oxindole scaffold with a sulfonamide moiety has yielded compounds of significant interest in medicinal chemistry, demonstrating potential as inhibitors for various therapeutic targets.[1][2][3] The successful synthesis of these molecules is, however, only the preliminary step. Rigorous, multi-faceted spectroscopic analysis is paramount to unequivocally confirm the molecular structure, assess purity, and validate the synthetic pathway. This guide provides an in-depth, comparative analysis of the essential spectroscopic techniques required for the structural elucidation of novel oxindole sulfonamides, grounded in the principles of scientific integrity and field-proven insights.

The Strategic Imperative of Spectroscopic Validation

In drug discovery, ambiguity is the enemy of progress. The biological activity of a molecule is intrinsically linked to its precise three-dimensional structure. Therefore, confirming that the synthesized compound is indeed the intended target is a non-negotiable checkpoint. Each spectroscopic technique offers a unique window into the molecular architecture. By combining data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), we can assemble a comprehensive and validated structural profile, moving from elemental composition and functional groups to the precise connectivity of atoms.

Workflow for Structural Confirmation

The confirmation of a synthesized oxindole sulfonamide is a systematic process. It begins with preliminary checks for the presence of key functional groups and culminates in a detailed analysis of atomic connectivity and mass.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Validation Synth Synthesized Compound FTIR FTIR Spectroscopy (Functional Group ID) Synth->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Synth->MS NMR NMR Spectroscopy (¹H & ¹³C Connectivity) FTIR->NMR Preliminary Check MS->NMR Confirms Mass Confirm Structure Confirmed NMR->Confirm Final Confirmation G cluster_oxindole Oxindole Functional Groups cluster_sulfonamide Sulfonamide Functional Groups Struct Generic Oxindole Sulfonamide Oxindole Moiety Sulfonamide Moiety NH_stretch N-H Stretch ~3200-3300 cm⁻¹ Struct:f1->NH_stretch CO_stretch C=O Stretch ~1700-1740 cm⁻¹ Struct:f1->CO_stretch SO2_asym S=O Asymmetric Stretch ~1330-1370 cm⁻¹ Struct:f2->SO2_asym SO2_sym S=O Symmetric Stretch ~1150-1180 cm⁻¹ Struct:f2->SO2_sym SN_stretch S-N Stretch ~900 cm⁻¹ Struct:f2->SN_stretch

Caption: Key FTIR vibrational frequencies for oxindole sulfonamides.

Characteristic FTIR Absorption Bands
Vibration Typical Wavenumber (cm⁻¹) Appearance
N-H Stretch (Oxindole & Sulfonamide) 3200 - 3400Medium to strong, can be broad. [4][5]
C-H Stretch (Aromatic) 3000 - 3100Medium, sharp.
C=O Stretch (Amide) 1700 - 1740Strong, sharp. One of the most prominent peaks in the spectrum. [6][7]
S=O Asymmetric Stretch 1330 - 1370Strong. [4][8]
S=O Symmetric Stretch 1150 - 1180Strong. The presence of two strong S=O bands is characteristic of the sulfonamide group. [4][8]
S-N Stretch ~900Medium. [6]
Experimental Protocol: FTIR
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the dry, purified solid directly onto the ATR crystal. Alternatively, prepare a KBr pellet.

  • Background Scan: First, run a background spectrum of the empty sample compartment to subtract atmospheric CO₂ and H₂O absorptions.

  • Sample Scan: Run the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and compare them to the expected values for the target structure.

Mass Spectrometry: The Final Arbiter of Mass

Mass spectrometry provides the exact molecular weight of the synthesized compound, offering definitive confirmation of its elemental formula. Tandem MS (MS/MS) experiments can further be used to fragment the molecule, providing pieces of the structural puzzle that corroborate the NMR and FTIR data.

Authoritative Grounding: Electrospray Ionization (ESI) is a "soft" ionization technique ideal for these moderately polar, non-volatile compounds. It typically produces an abundant protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺ with minimal initial fragmentation, allowing for clear determination of the molecular weight. [9][10]

Expected Fragmentation Patterns

In MS/MS analysis, the [M+H]⁺ ion is isolated and fragmented. For oxindole sulfonamides, a characteristic cleavage occurs at the S-N bond. [9][11]

G Parent [M+H]⁺ (Protonated Molecule) Frag1 Oxindole-containing fragment Parent->Frag1 S-N Cleavage Frag2 Sulfonyl-containing fragment Parent->Frag2 S-N Cleavage LossSO2 Further loss of SO₂ Frag2->LossSO2 FinalFrag Aryl fragment (m/z 92 for aniline) LossSO2->FinalFrag

Caption: A simplified fragmentation pathway in ESI-MS/MS.

Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution (~10-50 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile, often with a trace amount of formic acid to promote protonation for positive ion mode.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Data Acquisition (Full Scan): Acquire a full scan MS spectrum to identify the [M+H]⁺ or other adduct ions and confirm the molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass to within a few parts per million, allowing for the unambiguous determination of the elemental formula.

  • Data Acquisition (MS/MS): If required, perform a product ion scan on the isolated [M+H]⁺ ion to obtain the fragmentation pattern.

  • Data Analysis: Compare the observed m/z of the molecular ion with the calculated theoretical mass. Analyze the fragmentation pattern to confirm the presence of the key structural motifs.

Conclusion: A Synthesis of Evidence

The confirmation of a synthesized oxindole sulfonamide is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal spectroscopic methods. ¹H and ¹³C NMR provide the detailed atomic-level map of the molecular structure. FTIR acts as a rapid, reliable check for the essential functional groups that define the compound class. Finally, mass spectrometry provides the definitive stamp of approval on the molecular weight and elemental formula. By judiciously applying these techniques and expertly interpreting the resulting data, researchers can proceed with confidence in the integrity of their synthesized molecules, laying a solid and trustworthy foundation for subsequent biological evaluation.

References

  • Ren, R., et al. (2023). 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action. Journal of Agricultural and Food Chemistry, 71(1), 267–275. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of oxindole-based sulfonamides. [Link]

  • Gao, C. Z., & Mukkur, T. K. (1987). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Magnetic Resonance in Chemistry, 25(1), 23-25. [Link]

  • ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. [Link]

  • Copeland, R. A., et al. (2015). Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. ACS Medicinal Chemistry Letters, 6(10), 1041-1046. [Link]

  • Institute of Molecular and Translational Medicine. (2023). Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. [Link]

  • ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of 1 compared with related heterocycles. [Link]

  • Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. [Link]

  • Weidolf, L., et al. (1988). Interpreting MS/MS spectra. Biomedical and Environmental Mass Spectrometry.
  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide derivatives. [Link]

  • ACS Publications. (n.d.). The Journal of Organic Chemistry Ahead of Print. [Link]

  • ResearchGate. (n.d.). Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. [Link]

  • CONICET. (2005). Spectral Assignments and Reference Data. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum for compound 4 (500 MHz, CDCl 3 ), highlighting the.... [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. [Link]

  • ResearchGate. (n.d.). Representative mass spectra of selected sulfonamides without.... [Link]

  • Chemical Science Blog. (n.d.). Hot Articles. [Link]

  • Mdpi.com. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... [Link]

  • Nature. (n.d.). Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. [Link]

  • Saarland University. (n.d.). Interpretation of mass spectra. [Link]

  • Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

  • PubMed. (2023). 3-Hydroxy-2-oxindole Derivatives Containing Sulfonamide Motif: Synthesis, Antiviral Activity, and Modes of Action. [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9. [Link]

  • ResearchGate. (n.d.). Representative FTIR Spectrum for Isoxindole in CCl4. [Link]

  • AZoM. (n.d.). How to Interpret FTIR Results: A Beginner's Guide. [Link]

  • MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. [Link]

  • Baxter, J. N., et al. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

  • Chemistry Connected. (n.d.). 1H NMR Chemical Shifts. [Link]

  • SciTePress. (n.d.). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... [Link]

  • Journal of Food and Drug Analysis. (n.d.). Multi-residue determination of sulfonamide and quinolone residues in fish tissues by high performance liquid chromatography-tandem mass spectrometry (LC-MS/MS). [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]

Sources

A Senior Application Scientist's Guide to the Synthetic Strategies for Oxindole-5-Sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

The oxindole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous pharmaceutical compounds and clinical candidates known for their diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] When functionalized at the 5-position with a sulfonamide group, this scaffold gives rise to a class of molecules that have shown significant promise as potent and selective kinase inhibitors, particularly targeting Bruton's tyrosine kinase (BTK).[1][3] The synthesis of these vital compounds can be approached through several distinct strategic pathways, each with its own set of advantages, limitations, and practical considerations.

This guide provides an in-depth comparison of the principal synthetic methods for preparing oxindole-5-sulfonamides. We will dissect the causality behind experimental choices, provide validated protocols, and offer data-driven comparisons to empower researchers in selecting the optimal route for their specific drug discovery and development objectives.

Method 1: Direct Electrophilic Chlorosulfonation of the Oxindole Core

This is the most direct and classical approach, relying on the electrophilic aromatic substitution of the electron-rich oxindole ring system. The inherent reactivity of the oxindole scaffold makes this a feasible, albeit often aggressive, transformation.

Mechanistic Rationale and Field Insights

The reaction proceeds via the attack of the oxindole aromatic ring on chlorosulfonic acid (ClSO₃H), a potent electrophile. The substitution occurs preferentially at the C5 position, which is para to the activating secondary amine group and meta to the deactivating amide carbonyl, directing the electrophile to the most nucleophilic site.

Causality of Experimental Choice: Chlorosulfonic acid is an inexpensive and powerful reagent, making this route highly atom-economical and appealing for its simplicity.[4] However, its extreme corrosivity and reactivity necessitate careful handling and often lead to challenges with functional group tolerance and the formation of undesired side products, such as sulfonic acids from residual moisture.[5] This method is best suited for robust, unfunctionalized oxindole substrates or when a rapid, scalable synthesis of the core intermediate is the primary goal.

Workflow Diagram: Direct Chlorosulfonation

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination A Indolin-2-one B 2-Oxoindoline-5-sulfonyl chloride A->B  ClSO₃H, 70°C C Target Oxindole-5-sulfonamide B->C  Primary/Secondary Amine, Pyridine, 1,4-Dioxane, RT

Caption: A two-step workflow for synthesizing oxindole-5-sulfonamides via direct chlorosulfonation.

Representative Experimental Protocol

(Adapted from Pidathala et al., 2024) [5]

Step 1: Synthesis of 2-oxoindoline-5-sulfonyl chloride

  • To a clean, dry round-bottom flask equipped with a magnetic stirrer and a calcium chloride guard tube, add indolin-2-one (1.0 eq).

  • Carefully add chlorosulfonic acid (5.0 eq) dropwise to the flask at 0°C with vigorous stirring.

  • After the addition is complete, warm the reaction mixture to 70°C and stir for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • The resulting precipitate is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to afford 2-oxoindoline-5-sulfonyl chloride as a solid. Note: This intermediate is moisture-sensitive and should be used promptly.

Step 2: Synthesis of Oxindole-5-sulfonamides

  • Dissolve 2-oxoindoline-5-sulfonyl chloride (1.0 eq) in a mixture of 1,4-dioxane and pyridine.

  • To this solution, add the desired primary or secondary amine (1.1 eq) at room temperature.

  • Stir the reaction mixture for 2 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into cold water.

  • Collect the resulting solid by filtration, wash with water, and purify by column chromatography or recrystallization to yield the final product.

Method 2: Synthesis from Pre-functionalized Oxindoles

To circumvent the harsh conditions of direct chlorosulfonation, a more controlled approach involves building the sulfonamide moiety from a pre-functionalized oxindole, typically 5-aminooxindole. This strategy offers greater compatibility with sensitive functional groups.

Mechanistic Rationale and Field Insights

This multi-step approach begins with the synthesis of 5-aminooxindole, commonly prepared by the reduction of 5-nitrooxindole. The key transformation is the conversion of the amino group into a sulfonyl chloride. This is classically achieved via a Sandmeyer-type reaction, where the amine is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride intermediate.

Causality of Experimental Choice: While this route is longer, it provides significant advantages in terms of substrate scope and regiochemical control. The conditions for the diazotization and Sandmeyer reaction are significantly milder than those for chlorosulfonation, protecting sensitive functionalities elsewhere in the molecule. This method is the preferred choice when working with complex or highly functionalized oxindoles where the direct approach would likely fail.

Workflow Diagram: Synthesis from 5-Aminooxindole

G A 5-Nitrooxindole B 5-Aminooxindole A->B Reduction (e.g., Fe, NH₄Cl) C 5-Diazoniumoxindole Salt B->C NaNO₂, aq. HCl 0-5°C D 2-Oxoindoline-5-sulfonyl chloride C->D SO₂, CuCl₂ AcOH E Target Oxindole-5-sulfonamide D->E Amine, Base

Caption: A multi-step workflow starting from a pre-functionalized 5-nitrooxindole intermediate.

Method 3: Palladium-Catalyzed Domino Cyclization/Aminosulfonylation

Representing the state-of-the-art in convergent synthesis, this method constructs the oxindole ring and installs the sulfonamide group in a single, elegant step.[6]

Mechanistic Rationale and Field Insights

This advanced strategy typically starts with a suitably substituted aryl iodide (e.g., an N-propargyl-2-iodoaniline derivative), an amine, and a source of sulfur dioxide (such as DABSO or "SOgen").[6] The palladium catalyst orchestrates a domino sequence involving:

  • Oxidative addition of the aryl iodide to the Pd(0) catalyst.

  • Intramolecular carbopalladation onto the alkyne to form the five-membered oxindole ring.

  • Insertion of SO₂ into the Pd-C bond.

  • Reaction with the amine and subsequent reductive elimination to release the final oxindole-5-sulfonamide product and regenerate the Pd(0) catalyst.

Causality of Experimental Choice: This method is exceptionally powerful for rapidly building molecular complexity and is ideal for the synthesis of compound libraries, as the diversity element (the amine) is introduced in the final bond-forming step. It avoids the handling of unstable sulfonyl chloride intermediates. However, it requires more complex starting materials and careful optimization of the catalyst system, ligands, and reaction conditions.

Workflow Diagram: Pd-Catalyzed Domino Reaction

G cluster_reactants Reactants A Aryl Iodide (e.g., N-propargyl-2-iodoaniline) Process Pd-Catalyzed Domino Reaction A->Process B Amine B->Process C SO₂ Source (e.g., SOgen) C->Process Product Oxindole-5-sulfonamide Process->Product

Caption: A convergent, one-pot synthesis of oxindole-5-sulfonamides using a domino Pd-catalyzed reaction.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Direct ChlorosulfonationMethod 2: From 5-AminooxindoleMethod 3: Pd-Catalyzed Domino Reaction
Step Economy High (often 2 steps from oxindole)Low (multiple steps to prepare intermediate)Very High (convergent, one-pot)
Reagent Cost & Availability Low (ClSO₃H is inexpensive)Moderate (requires reagents for nitration, reduction, diazotization)High (requires Pd catalyst, ligands, specialized SO₂ source)
Functional Group Tolerance Low (harsh, acidic conditions)High (milder, controlled conditions)Moderate to High (sensitive to catalyst poisoning)
Scalability High, but with significant safety concerns[4]Moderate to HighModerate (catalyst cost can be a factor)
Substrate Scope Limited to robust oxindolesBroadBroad, dependent on catalyst system
Typical Yields Moderate to Good (e.g., ~80% for sulfonyl chloride formation)[5]GoodModerate to Good[6]
Key Advantage Simplicity and directnessControl and functional group compatibilityElegance and convergence for library synthesis
Key Disadvantage Harsh conditions, poor functional group toleranceLonger synthetic sequenceComplex starting materials and reaction optimization

Conclusion and Recommendations

The choice of synthetic route to oxindole-5-sulfonamides is fundamentally dictated by the specific goals of the research program.

  • For large-scale synthesis of a simple, core scaffold where cost and simplicity are paramount, Method 1 (Direct Chlorosulfonation) remains a viable, albeit hazardous, option.

  • For the synthesis of complex, highly functionalized target molecules where preserving sensitive functional groups is critical, Method 2 (From 5-Aminooxindole) offers the necessary control and reliability, despite its longer sequence.

  • For exploratory chemistry and the rapid generation of diverse analogue libraries , Method 3 (Pd-Catalyzed Domino Reaction) provides a powerful and convergent platform to quickly access a wide range of novel structures from common intermediates.

By understanding the underlying chemical principles and practical trade-offs of each method, researchers can confidently select and execute the most appropriate strategy to advance their drug discovery efforts.

References

  • Jie, F., et al. (2020). Palladium‐Catalyzed Domino Cyclization/Direct Aminosulfonylation Between Aryl Iodides and Amines via the Insertion of Sulfur Dioxide. Advanced Synthesis & Catalysis. Available at: [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Organic Letters, 25(25), 4759-4764. Available at: [Link]

  • Pidathala, S., et al. (2024). Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemMedChem. Available at: [Link]

  • Reddy, T. R., et al. (2023). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation. ACS Omega. Available at: [Link]

  • Pidathala, S., et al. (2023). Synthesis and Biological Evaluation of Oxindole Sulfonamide Derivatives as Bruton's Tyrosine Kinase Inhibitors. ChemRxiv. Available at: [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. Europe PMC. Available at: [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Rindhe, S. S., et al. (2011). Synthesis, Antimicrobial and Antioxidant Activity of Some Oxindoles. Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Singh, J., & Sharma, A. (2021). Visible Light Mediated Synthesis of Oxindoles. ResearchGate. Available at: [Link]

  • Greenwood, N. S., & Ellman, J. A. (2023). Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides. PubMed. Available at: [Link]

  • Khan, I., et al. (2022). Oxindole based sulfonyl derivatives synthesized as potent inhibitors of alpha amylase and alpha glucosidase along with their molecular docking study. Scientific Reports. Available at: [Link]

  • Mushtaq, S., & Ahmed, S. (2023). Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Matter, H. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxindoles. Available at: [Link]

  • Magano, J., & Dunetz, J. R. (2012). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. Available at: [Link]

  • Mitchell, L. H., et al. (2016). Novel Oxindole Sulfonamides and Sulfamides: EPZ031686, the First Orally Bioavailable Small Molecule SMYD3 Inhibitor. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Google Patents. (n.d.). A method of chlorosulfonation is carried out using sulfur trioxide.
  • Wels, B., et al. (2005). Synthesis of cyclic peptidosulfonamides as scaffolds for MC4 pharmacophoric groups. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wheeler, K. M., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Processes. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work inherently involves the responsible handling and disposal of reactive chemical agents. 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is a valuable synthetic intermediate, but its sulfonyl chloride moiety presents significant reactivity that demands a carefully planned and executed disposal strategy. This guide moves beyond mere instruction to provide a procedural and mechanistic framework for its safe neutralization, ensuring the protection of laboratory personnel and the environment.

Hazard Analysis and Chemical Profile

Understanding the chemical's reactivity is the foundation of its safe disposal. 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride is a water-reactive compound that can cause severe skin and eye damage.[1][2] The primary driver of its hazardous nature is the sulfonyl chloride functional group, which undergoes vigorous and exothermic hydrolysis when it comes into contact with water or other nucleophiles.[3][4]

The uncontrolled reaction with water or bases can proceed with a hazardous induction period, leading to an accumulation of the reactive starting material that may then decompose violently.[4] The hydrolysis reaction produces two acidic byproducts: 3,3-Dimethyloxindole-5-sulfonic acid and hydrochloric acid (HCl), which must be neutralized.

For immediate reference, the key chemical and safety data are summarized below.

PropertyDescription / Value
Chemical Name 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride
CAS Number 131880-56-3[5]
Primary Hazards Water-Reactive, Corrosive (Causes severe skin burns and eye damage)[1][2], Lachrymator[1][3]
Incompatible Materials Water, Strong Bases (uncontrolled), Alcohols, Amines, Metals[3][6][7]
Byproducts of Hydrolysis 3,3-Dimethyloxindole-5-sulfonic acid & Hydrochloric Acid (HCl)
Hazard Statements H314: Causes severe skin burns and eye damage[1][2]
Supplemental Hazard Info EUH014: Reacts violently with water[1]

Pre-Disposal Safety Protocol: Engineering Controls and PPE

Before beginning any neutralization procedure, establishing a robust safety perimeter is paramount. The following engineering controls and Personal Protective Equipment (PPE) are mandatory.

  • Engineering Controls : All handling and neutralization steps must be performed inside a certified chemical fume hood to contain and exhaust the corrosive dust and the HCl gas that will evolve during the reaction.[8] The facility should be equipped with an eyewash station and a safety shower in close proximity.

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required to prevent contact with this corrosive material.[1][2]

    • Eye Protection : Chemical splash goggles used in combination with a full-face shield.[3]

    • Hand Protection : Wear appropriate protective gloves (e.g., nitrile) and change them immediately if contamination occurs.[3]

    • Body Protection : A flame-retardant lab coat, long pants, and closed-toe shoes are required.[9]

Step-by-Step Neutralization (Quenching) Procedure

This protocol is designed for the safe, controlled neutralization of small quantities (typically <10 g) of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride.

Step 1: Preparation (The "Why")

The goal is to provide a large excess of a basic solution in a temperature-controlled environment to safely absorb the heat and acidic byproducts of the hydrolysis.

  • Methodology :

    • In a chemical fume hood, place a beaker or flask of appropriate size, equipped with a magnetic stir bar, into a larger container that will serve as an ice-water bath.

    • Prepare a dilute (5-10%) aqueous solution of sodium bicarbonate or sodium hydroxide. Causality: Sodium bicarbonate is a weaker base and will react less vigorously, offering a greater degree of control. For every 1 gram of sulfonyl chloride, use at least 50 mL of the basic solution.

    • Begin stirring the basic solution and cool it to 0-5 °C using the ice bath.

Step 2: Controlled Addition (The "Why")

This is the most critical step. The slow, portion-wise addition of the sulfonyl chloride to the cold, stirred base is essential to manage the highly exothermic reaction and prevent a dangerous runaway scenario.[4] Never add the quenching solution to the sulfonyl chloride , as this will create a localized, violent, and uncontrolled reaction.

  • Methodology :

    • Using a spatula, add a very small portion (a few milligrams) of the 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride to the surface of the cold, vigorously stirring basic solution.

    • Observe the reaction. You should see gas evolution (CO₂ if using bicarbonate) and the solid dissolving.

    • Continue adding the sulfonyl chloride in very small portions, allowing the reaction from the previous addition to subside before adding more.

    • Carefully monitor the temperature of the reaction mixture. If it rises above 20 °C, pause the addition until the solution has cooled.

Step 3: Completion and Verification (The "Why")

Ensuring the complete destruction of the reactive sulfonyl chloride and full neutralization of the acidic byproducts is necessary before the material can be considered safe for the aqueous waste stream.

  • Methodology :

    • After the final addition, allow the mixture to stir in the ice bath for at least 30-60 minutes.[10]

    • Remove the ice bath and allow the solution to warm to room temperature, continuing to stir for an additional 1-2 hours.

    • Using a calibrated pH meter or pH paper, check the pH of the solution. The target pH is between 6 and 9.

    • If the solution is still acidic (pH < 6), add more of the basic solution until the target pH is reached and maintained.

The following diagram illustrates the essential workflow for this disposal process.

Caption: Disposal workflow for 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride.

Waste Stream Management

Once neutralized, the resulting aqueous solution and any contaminated materials must be managed as hazardous waste according to institutional and regulatory guidelines.[11][12][13]

  • Aqueous Waste : The final, neutralized solution should be transferred to a clearly labeled hazardous waste container. The label must include the words "Hazardous Waste," the full chemical names of the contents (e.g., "Water, Sodium 3,3-dimethyloxindole-5-sulfonate, Sodium Chloride"), and an indication of the hazards.[14]

  • Contaminated Solid Waste : All contaminated items, including gloves, weigh boats, paper towels, and empty product containers, must be collected in a separate, sealed, and clearly labeled hazardous waste bag or container for solid chemical waste.

  • Storage : Store all waste containers in a designated Satellite Accumulation Area, ensuring they are removed from the laboratory within the timeframes specified by EPA and local regulations (typically within 12 months).[15][16]

Emergency Response Procedures

In the event of an accidental spill or exposure, immediate and correct action is critical.

  • Spill :

    • Evacuate the immediate area and alert colleagues.[7]

    • If the spill is large, contact your institution's Environmental Health & Safety (EHS) department immediately.

    • For a small spill within a fume hood, cover the solid material with a dry, inert absorbent material like sand or soda ash (do NOT use water).[7]

    • Carefully collect the mixture into a sealed container for disposal as reactive hazardous waste.[7]

  • Personnel Exposure :

    • Skin Contact : Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.[8]

    • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

    • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[17]

By adhering to this comprehensive guide, laboratory professionals can confidently and safely manage the disposal of 3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride, upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Fisher Scientific. (2023, September 5). Safety Data Sheet: 3,5-Dimethylisoxazole-4-sulfonyl chloride.
  • Cole-Parmer. Material Safety Data Sheet - Sulfuryl chloride.
  • BenchChem. Technical Support Center: Sulfonyl Chloride Work-up.
  • AiFChem. 141653-49-8 | 3,3-Dimethyl-2,3-dihydrobenzofuran-5-sulfonyl chloride.
  • CDH Fine Chemical. Material Safety Data Sheet sds/msds.
  • TCI Chemicals. (2025, August 7). SAFETY DATA SHEET: 2,3-Dihydrobenzofuran-5-sulfonyl Chloride.
  • Fisher Scientific. (2014, February 11). SAFETY DATA SHEET: Quinoline-8-sulphonyl chloride.
  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation.
  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET: Isobutanesulfonyl chloride.
  • Reddit. (2016, May 31). Hydrolysis stable sulfonyl chlorides. r/chemistry.
  • American Chemical Society. Regulation of Laboratory Waste.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • BLD Pharm. 132898-96-5|2,3-Dioxoindoline-5-sulfonyl chloride.
  • Fisher Scientific. (2008, February 21). SAFETY DATA SHEET: Sulfuryl chloride.
  • ResearchGate. Preparation of Sulfonyl Chlorides by Oxidative Chlorination of Thiols and Disulfides using HNO3/HCl/O2 in a Flow Reactor.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • Cornell University Environment, Health and Safety. 7.15 Reactive and Potentially Explosive Chemicals.
  • Organic Syntheses. Working with Hazardous Chemicals.
  • Sigma-Aldrich. 1,2-Dimethyl-1H-imidazole-5-sulphonyl chloride | 849351-92-4.
  • Google Patents. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • ChemicalBook. (2025, February 1). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
  • EHS. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • NJ.gov. BENZENE SULFONYL CHLORIDE HAZARD SUMMARY.
  • ChemWhat. 3,3-dichloro-2-oxoindoline-5-sulphonyl chloride CAS#: 93783-15-4.
  • ResearchGate. (2025, August 6). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride.
  • Lab Manager. Managing Hazardous Chemical Waste in the Lab.
  • PubChem. 1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonyl chloride.
  • ACS Publications. Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Virginia Tech Chemistry Department. (2006, October 27). Quenching Reactive Substances.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
3,3-Dimethyl-2-oxoindoline-5-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.